trioxido(oxo)vanadium; yttrium(3+)
Description
Key Properties of YVO4
Several key properties contribute to YVO4's suitability as a host material:
Crystal Structure and Stability: YVO4 possesses a zircon tetragonal crystal structure, which provides a stable and ordered environment for dopant ions. wikipedia.orglasercomponents.com This structure is crucial for achieving consistent and predictable material performance. The material also exhibits good temperature stability, as well as physical and mechanical properties. castech.comi-wave.com
Wide Transparency Range: YVO4 is transparent over a broad wavelength range, from the visible to the infrared spectrum (approximately 0.4 to 5 μm). lasercomponents.commsesupplies.com This wide transparency window is essential for optical applications, allowing for the efficient transmission of light with minimal loss.
Large Birefringence: As a positive uniaxial crystal, YVO4 exhibits significant birefringence, which is the difference in refractive indices for light polarized in different directions. castech.commsesupplies.com This property is vital for creating polarizing optics and other components that manipulate the polarization of light. lasercomponents.com
Excellent Host for Lanthanide Ions: YVO4 is an exceptional host for lanthanide ions, such as neodymium (Nd) and europium (Eu). The crystal lattice of YVO4 provides a suitable environment for these ions, leading to efficient energy transfer and luminescence. researchgate.netwikipedia.org
Table 1: Key Properties of Yttrium Orthovanadate (YVO4)
| Property | Value | Reference |
|---|---|---|
| Crystal Structure | Zircon Tetragonal | wikipedia.orglasercomponents.com |
| Density | 4.22 - 4.24 g/cm³ | wikipedia.orglasercomponents.com |
| Melting Point | 1810 - 1940 °C | wikipedia.orgmsesupplies.com |
| Mohs Hardness | ~5 | wikipedia.orglasercomponents.com |
| Thermal Conductivity | 5.23 W/mK (parallel to c-axis), 5.10 W/mK (perpendicular to c-axis) | wikipedia.orgmsesupplies.com |
| Transparency Range | 0.4 - 5 μm | lasercomponents.comi-wave.com |
| Birefringence (at 1550 nm) | 0.2039 | wikipedia.orghgoptronics.com |
Structure
2D Structure
Properties
IUPAC Name |
trioxido(oxo)vanadium;yttrium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.V.Y/q;3*-1;;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVYNEUUYROOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)([O-])[O-].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
YVO4, O4VY | |
| Record name | yttrium vanadate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Yttrium_vanadate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.845 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13566-12-6 | |
| Record name | Vanadium yttrium oxide (VYO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013566126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium yttrium oxide (VYO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium yttrium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Evolution of Research in Yttrium Orthovanadate Yvo4 Based Materials
Solution-Based Precursor Routes for Yttrium Orthovanadate (YVO4) Nanomaterials
Solution-based methods offer excellent control over the stoichiometry and homogeneity of the resulting YVO4 nanomaterials. These techniques involve the reaction of yttrium and vanadium precursors in a liquid medium, followed by precipitation or crystallization.
Wet-Chemical Precipitation Techniques for Yttrium Orthovanadate (YVO4)
Wet-chemical precipitation, including co-precipitation, is a straightforward and widely used method for synthesizing YVO4 nanoparticles. This technique involves mixing aqueous solutions of yttrium and vanadium salts, often with a precipitating agent, to form an insoluble YVO4 precursor. The precipitate is then typically subjected to a heat treatment to obtain the crystalline YVO4 phase.
In a typical co-precipitation process, aqueous solutions of a yttrium salt, such as yttrium nitrate (B79036), and a vanadium source, like sodium orthovanadate, are combined. The addition of a complexing agent, such as sodium citrate (B86180), can help control the particle size and prevent agglomeration. acs.orgtandfonline.com The resulting precipitate is then washed and dried before being calcined at elevated temperatures to yield crystalline YVO4. Researchers have successfully synthesized EuVO4@YVO4 core-shell nanoparticles using a co-precipitation method, demonstrating the versatility of this technique for creating complex nanostructures. tandfonline.com
Sol-Gel Processing for Yttrium Orthovanadate (YVO4) Nanostructures
The sol-gel method is a versatile wet-chemical technique used to produce YVO4 in various forms, including powders, films, and nanofibers. nih.govscientific.netacs.orgnih.govacs.org This process involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. Typically, metal alkoxides or salts are used as precursors, which undergo hydrolysis and polycondensation reactions to form a three-dimensional network.
For the synthesis of YVO4, yttrium and vanadium precursors are dissolved in a suitable solvent, often with a chelating agent like citric acid and a polymerizing agent such as ethylene (B1197577) glycol. scientific.net The resulting sol is then heated to promote gelation. The dried gel can be calcined at various temperatures to obtain crystalline YVO4 nanostructures. scientific.net The final properties of the material, such as crystallite size and luminescence, are highly dependent on the heat treatment temperature and duration. scientific.net A biphasic sol-gel method has also been developed, utilizing an organic solution for the vanadium precursor and an aqueous solution for the yttrium salt, to produce microstructured/nanostructured YVO4:Eu3+ powders and films. nih.govacs.orgnih.govelsevierpure.com
| Parameter | Value | Reference |
| Heat Treatment Temperature | 400 °C, 500 °C, 600 °C | scientific.net |
| Heat Treatment Time | 1 h, 3 h | scientific.net |
| Resultant Phase | Tetragonal Zircon YVO4:Eu3+ | scientific.net |
Hydrothermal and Solvothermal Synthesis of Yttrium Orthovanadate (YVO4)
Hydrothermal and solvothermal synthesis are methods that utilize elevated temperatures and pressures in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions to crystallize materials directly from the solution. These techniques are particularly effective for producing well-defined, crystalline YVO4 nanoparticles with controlled size and morphology. bohrium.comuea.ac.ukosti.govcityu.edu.hkresearchgate.netresearchgate.net
In a typical hydrothermal synthesis of YVO4, yttrium and vanadium precursors are sealed in an autoclave with a solvent and heated to temperatures ranging from 140°C to 230°C. cityu.edu.hknih.govscispace.com The reaction time can be varied to control the particle size of the resulting nanoparticles. bohrium.comosti.gov For instance, studies have shown that by varying the hydrothermal time from 4 to 24 hours, the size of YVO4 nanoparticles can be controlled within the range of 11–40 nm. bohrium.comosti.gov Solvothermal synthesis employs organic solvents instead of water, which can influence the morphology of the final product. For example, using ethylene glycol as a solvent and polyvinylpyrrolidone (B124986) (PVP) as a surfactant has resulted in uniform and well-dispersed quasi-spherical YVO4 nanoparticles. rsc.org
| Parameter | Value | Reference |
| Temperature | 230 °C | cityu.edu.hkscispace.com |
| Pressure | 100 bars | cityu.edu.hkscispace.com |
| Duration | 6 hours | cityu.edu.hkscispace.com |
| Precursors | Yttrium Oxide (Y2O3), Vanadium Pentoxide (V2O5) | uea.ac.ukcityu.edu.hkscispace.com |
| Mineralizer | Ethyl acetate (B1210297) | uea.ac.ukcityu.edu.hkscispace.com |
Combustion Synthesis of Yttrium Orthovanadate (YVO4) Powders
Combustion synthesis is a rapid, energy-efficient method for producing fine, crystalline YVO4 powders. mdpi.com This technique involves an exothermic redox reaction between an oxidizer (typically a metal nitrate) and a fuel (an organic compound like urea, glycine, or citric acid). jca.edu.vnresearchgate.netresearchgate.netnih.gov The reaction, once initiated by a heat source, is self-sustaining and generates a large amount of heat and gases, leading to the formation of a voluminous, porous powder.
In the solution combustion synthesis of YVO4, yttrium nitrate and a vanadium source, such as a vanadium pentoxide gel, are mixed with a fuel like citric acid. researchgate.nettandfonline.comtandfonline.com The mixture is heated to initiate the combustion reaction. The resulting product is a highly porous nanopowder with a large specific surface area. researchgate.nettandfonline.comtandfonline.com The choice of fuel and the fuel-to-oxidizer ratio can significantly influence the characteristics of the final YVO4 powder. mdpi.com
| Parameter | Value | Reference |
| Precursors | Yttrium Nitrate Hexahydrate, Vanadium Pentoxide Gel | tandfonline.com |
| Fuel | Citric Acid | researchgate.nettandfonline.comtandfonline.com |
| Resultant Crystallite Size | ~30.95 nm | researchgate.nettandfonline.comtandfonline.com |
| Resultant Phase | Tetragonal YVO4 | researchgate.nettandfonline.comtandfonline.com |
| Specific Surface Area | ~46.57 m²/g | researchgate.nettandfonline.com |
Microwave-Assisted Synthesis of Yttrium Orthovanadate (YVO4) Nanoparticles
Microwave-assisted synthesis is a rapid and efficient method for producing YVO4 nanoparticles. capes.gov.br This technique utilizes microwave irradiation to heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. The rapid and uniform heating provided by microwaves can result in smaller and more uniform nanoparticles.
In a typical microwave-assisted synthesis, precursor solutions are subjected to microwave irradiation, which quickly raises the temperature and promotes the formation of YVO4 nanoparticles. The pH of the solution has been shown to be a critical parameter in controlling the size of the resulting nanoparticles. capes.gov.br Microwave-assisted hydrothermal methods combine the advantages of both techniques, allowing for the synthesis of uniform-sized YVO4 nanoparticles in as little as one hour at temperatures around 140°C. nih.govredalyc.orgresearchgate.netresearchgate.net
| Parameter | Value | Reference |
| Method | Microwave-Assisted Hydrothermal | nih.govredalyc.orgresearchgate.netresearchgate.net |
| Temperature | 140 °C | nih.gov |
| Duration | 1 hour | nih.gov |
| Resultant Morphology | Uniform-sized nanoparticles | nih.gov |
Solid-State and Film Deposition Techniques for Yttrium Orthovanadate (YVO4)
Solid-state reaction is a traditional method for synthesizing YVO4, involving the high-temperature reaction of solid precursors. Film deposition techniques are employed to grow thin films of YVO4 on various substrates, which is essential for many optical and electronic applications.
A conventional solid-state reaction involves mixing stoichiometric amounts of yttrium oxide (Y2O3) and vanadium pentoxide (V2O5) powders and heating the mixture at high temperatures for an extended period. acs.org While this method is straightforward, it often requires high temperatures and long reaction times, and it can be challenging to control the particle size and morphology.
For thin film deposition, pulsed laser deposition (PLD) and sputtering are common techniques. acs.orgresearchgate.netosti.govkorvustech.com In PLD, a high-power laser is used to ablate a YVO4 target, and the ablated material is deposited onto a substrate. acs.orgresearchgate.netosti.govkorvustech.com The substrate temperature and oxygen pressure during deposition are critical parameters that influence the crystallinity and orientation of the resulting film. acs.org Sputtering involves bombarding a YVO4 target with energetic ions, causing atoms to be ejected and deposited onto a substrate. researchgate.netmdpi.comlesker.comresearchgate.net Reactive magnetron sputtering can be used to deposit Y2O3 films, which can then be further processed to form YVO4. mdpi.comresearchgate.net Another approach involves the anion exchange of electrodeposited layered yttrium hydroxide (B78521) films in a sodium vanadate (B1173111) solution to form YVO4 films at low temperatures. mdpi.com
| Technique | Substrate | Key Parameters | Resultant Film | Reference |
| Pulsed Laser Deposition | r-cut sapphire(11̄02) | Temperature: 700-900 °C, Oxygen Pressure: 250-350 mTorr | Highly crystalline (200)-oriented Nd:YVO4 | acs.org |
| Reactive Magnetron Sputtering | Si (100) | Deposition power, Heat treatment | Y2O3 thin films | mdpi.com |
| Anion Exchange | ITO glass | Reaction time, pH | YVO4 films with spindle-shaped particles | mdpi.com |
Solid-State Reaction Methods for Bulk Yttrium Orthovanadate (YVO₄)
Solid-state reaction is a conventional and widely used method for synthesizing polycrystalline powders and bulk crystals of YVO₄. This technique generally involves the high-temperature reaction of solid precursors to form the desired compound.
A common approach utilizes high-purity yttrium oxide (Y₂O₃) and vanadium pentoxide (V₂O₅) as the starting materials. These precursors are intimately mixed in stoichiometric ratios, often through a process of grinding or milling to ensure homogeneity. The mixture is then subjected to a series of heat treatments, or calcination steps, at elevated temperatures. For instance, single-phase Nd-doped YVO₄ nanopowders have been successfully synthesized via a chemical method followed by annealing at 1200°C for one hour to achieve good crystallinity. researchgate.net The annealing temperature is a critical parameter that significantly influences the crystal structure of the resulting nanopowders. researchgate.net X-ray diffraction (XRD) analysis of such powders often reveals a preferred crystallographic orientation, such as along the iust.ac.ir direction. researchgate.net
Another variant for producing bulk YVO₄ is the hydrothermal method, which involves a reaction in an aqueous solution at elevated temperature and pressure. In one such synthesis, YVO₄ powder was created from Y₂O₃ and V₂O₅ in the presence of ethyl acetate as a mineralizer at a relatively low temperature of 230°C and a pressure of 100 bars. uea.ac.ukresearchgate.net This process can yield well-crystallized YVO₄ with a tetragonal structure. uea.ac.ukresearchgate.net
For producing large, high-quality single crystals, the floating zone (FZ) method is employed. This technique uses an infrared convergence heater to create a narrow molten zone in a rod of the material. As the heater moves along the rod, the molten zone melts the polycrystalline feed material at its leading edge and leaves a trail of recrystallized single-crystal material at its trailing edge. This method has been used to grow neodymium-doped YVO₄ (Nd:YVO₄) single crystal rods with diameters as small as 0.8 mm. intuitivetutorial.com Growing the crystals in a pure oxygen atmosphere helps to suppress the evaporation of vanadium oxides. intuitivetutorial.com
Table 1: Comparison of Solid-State Synthesis Methods for YVO₄
| Method | Precursors | Typical Temperature | Product Form | Key Advantages |
|---|---|---|---|---|
| Conventional Calcination | Y₂O₃, V₂O₅ | >1000°C (e.g., 1200°C) | Polycrystalline Powder | Simple, scalable |
| Hydrothermal Synthesis | Y₂O₃, V₂O₅ | 130-230°C | Nanocrystals, Powder | Low temperature, control over morphology |
| Floating Zone (FZ) | Polycrystalline YVO₄ rod | Melting Point (~1810-1940°C) | Single Crystal Rods | High crystal quality, uniform doping |
Pulsed Laser Deposition (PLD) for Yttrium Orthovanadate (YVO₄) Thin Films
Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique renowned for its ability to grow high-quality, stoichiometric thin films of complex materials, including YVO₄. nih.govyoutube.com The process involves irradiating a solid target of the desired material with a high-power pulsed laser in a vacuum chamber. youtube.comacs.org This ablation process creates a plasma plume containing atoms, molecules, and ions, which expands from the target and deposits onto a heated substrate, forming a thin film. youtube.comacs.org
The properties of the resulting YVO₄ thin film are highly dependent on several key deposition parameters. nih.govacs.org Research has shown that the substrate temperature and the oxygen partial pressure during deposition are the most critical factors for achieving highly crystalline and epitaxial films. researchgate.netresearchgate.net For example, highly crystalline (200)-oriented Nd:YVO₄ films have been grown on sapphire substrates at temperatures between 700°C and 900°C and in an oxygen pressure of 250–350 mTorr. researchgate.netresearchgate.net Below these optimal conditions, the films tend to be polycrystalline with no specific epitaxial relationship to the substrate. researchgate.netresearchgate.net Other studies have also successfully grown crystalline YVO₄ films at a substrate temperature of 650°C. mdpi.com
The morphology of the film's grains is also strongly influenced by these parameters. A transformation from spherical to well-faceted rectangular grains has been observed in the temperature range of 650-670°C. researchgate.net The PLD technique offers precise control over film thickness and can achieve high deposition rates. nih.govsemicore.com
Table 2: Optimized PLD Parameters for Nd:YVO₄ Thin Film Growth
| Parameter | Optimized Range | Source |
|---|---|---|
| Substrate Temperature | 700 - 900 °C | researchgate.netresearchgate.net |
| Oxygen Pressure | 250 - 350 mTorr | researchgate.netresearchgate.net |
| Substrate Material | r-cut Sapphire (11̄02) | researchgate.netresearchgate.net |
| Resulting Film Orientation | Highly crystalline (200)-oriented, epitaxial | researchgate.netresearchgate.net |
Radio Frequency (RF) Magnetron Sputter Deposition of Yttrium Orthovanadate (YVO₄) Thin Films
Radio Frequency (RF) magnetron sputtering is another prominent physical vapor deposition technique used for depositing thin films of dielectric or insulating materials like YVO₄. youtube.com In this method, an RF power source is used to generate a plasma from an inert gas (typically argon). youtube.com The energetic ions from this plasma bombard a target material (the cathode), dislodging or "sputtering" atoms which then travel and deposit onto a substrate. youtube.comyoutube.com The use of an RF frequency (commonly 13.56 MHz) prevents the buildup of charge on the insulating target surface, which would otherwise halt the sputtering process in a DC system. youtube.comfreescience.org Magnets placed behind the target confine the plasma close to the target surface, increasing the ionization efficiency and deposition rate. youtube.com
The synthesis of YVO₄:Eu³⁺ thin films has been demonstrated using RF magnetron sputtering at substrate temperatures ranging from 25°C to 400°C, resulting in films with a strongly preferred (200) orientation. mdpi.com The process parameters, such as RF power, working pressure, substrate temperature, and reactive gas flow (e.g., oxygen), are crucial in determining the film's stoichiometry, crystallinity, and surface morphology. youtube.comresearchgate.net
For instance, in the deposition of similar oxide films like yttrium aluminum garnet (YAG), specific RF powers are applied to individual yttrium and aluminum targets to achieve the correct stoichiometry in the film. youtube.com The oxygen flow rate is a particularly sensitive parameter; it must be carefully controlled to ensure proper oxidation of the film without poisoning the metallic targets, which would drastically reduce the sputtering rate. youtube.comnih.gov Increasing the substrate temperature generally enhances the crystallinity and luminescent properties of the deposited films. youtube.com
Table 3: Key Parameters in RF Magnetron Sputtering of Oxide Films
| Parameter | Effect on Deposition Process |
|---|---|
| RF Power | Controls the sputtering rate and energy of deposited species. researchgate.net |
| Working Pressure | Affects the mean free path of sputtered atoms and plasma density, influencing film uniformity and density. youtube.com |
| Substrate Temperature | Promotes surface mobility of adatoms, enhancing crystallinity and densification. youtube.comacademie-sciences.fr |
| Gas Composition (Ar/O₂ ratio) | The oxygen partial pressure is critical for achieving correct film stoichiometry in reactive sputtering. youtube.comnih.gov |
Chemical Solution Deposition for Yttrium Orthovanadate (YVO₄) Films
Chemical Solution Deposition (CSD) encompasses a group of wet-chemical techniques for depositing thin films from a liquid precursor solution. utwente.nl These methods are often valued for their simplicity, low equipment cost, and precise control over composition. The general CSD process involves several key steps: utwente.nlacademie-sciences.fr
Solution Preparation: Dissolving metal-organic precursors (e.g., metal alkoxides, carboxylates) or inorganic salts in a suitable solvent to create a stable coating solution. utwente.nlmdpi.com
Film Deposition: Applying the solution to a substrate using methods like spin-coating, dip-coating, or spray-coating. utwente.nl
Drying and Pyrolysis: A low-temperature heat treatment to evaporate the solvent and decompose the organic components. utwente.nl
Crystallization: A final high-temperature annealing step to crystallize the amorphous precursor film into the desired oxide phase. utwente.nl
A facile method for preparing YVO₄ films involves a hydrothermal reaction at 100°C, using layered yttrium hydroxide (Y₂(OH)₅NO₃·nH₂O) films as a sacrificial precursor template in a sodium metavanadate (NaVO₃) solution at a pH of approximately 8. This approach, a variation of CSD, allows for the direct formation of crystalline YVO₄ films without the need for subsequent high-temperature annealing. The transformation from the hydroxide precursor to the YVO₄ film occurs through a dissolution-reprecipitation mechanism.
More traditional CSD routes, such as sol-gel or metallo-organic decomposition (MOD), offer flexibility in precursor chemistry. mdpi.com For example, a sol-gel process might use metal alkoxides that undergo hydrolysis and condensation reactions to form a polymeric gel network. The choice of precursors and solvents is critical to ensure a homogeneous solution that wets the substrate properly and decomposes cleanly without leaving residues. academie-sciences.fr The final film quality, including crystallinity and microstructure, is heavily dependent on the heat treatment schedule. utwente.nl
Table 4: Compound Names Mentioned in the Article
| Common Name | IUPAC Name / Chemical Formula |
|---|---|
| Yttrium Orthovanadate | trioxido(oxo)vanadium; yttrium(3+) / YVO₄ |
| Yttrium Oxide | Yttrium(III) oxide / Y₂O₃ |
| Vanadium Pentoxide | Vanadium(V) oxide / V₂O₅ |
| Neodymium-doped YVO₄ | Neodymium-doped yttrium orthovanadate / Nd:YVO₄ |
| Europium-doped YVO₄ | Europium-doped yttrium orthovanadate / Eu:YVO₄ |
| Yttrium Aluminum Garnet | Yttrium aluminum oxide / Y₃Al₅O₁₂ |
| Sodium Metavanadate | Sodium trioxovanadate / NaVO₃ |
| Yttrium Hydroxide Nitrate Hydrate | Y₂(OH)₅NO₃·nH₂O |
| Argon | Ar |
Structural and Crystallographic Investigations of Yttrium Orthovanadate Yvo4
Crystal Structure Determination and Refinement of Yttrium Orthovanadate (YVO4) (Tetragonal, Zircon-type, I41/amd Space Group)
Yttrium orthovanadate crystallizes in a zircon-type tetragonal structure, belonging to the space group I41/amd. iucr.orgiust.ac.irustb.ccmaterialsproject.org This structure is characterized by a three-dimensional network where each yttrium ion (Y³⁺) is coordinated to eight oxygen atoms (O²⁻), and each vanadium ion (V⁵⁺) is tetrahedrally coordinated to four oxygen atoms. materialsproject.orgmaterialsproject.org The space group I41/amd is a body-centered tetragonal system, and the crystal structure is sometimes denoted by the Hermann-Mauguin symbol D4h. castech.comsurfacenet.decastech.com
The determination and refinement of the YVO4 crystal structure have been accomplished through single-crystal and powder X-ray diffraction (XRD) techniques. iucr.org These studies have provided precise atomic coordinates and bond lengths. The yttrium atoms occupy the 4(a) Wyckoff position, vanadium atoms are at the 4(b) position, and oxygen atoms are located at the 16(h) position. iucr.orgmaterialsproject.org The Y-O bonds have been determined to have four shorter and four longer bond lengths, approximately 2.30-2.33 Å and 2.44-2.45 Å, respectively. materialsproject.orgmaterialsproject.org The V-O bond lengths are all equivalent, measuring around 1.72-1.74 Å. materialsproject.orgmaterialsproject.org
The refinement of the crystal structure has been crucial for understanding the material's properties. For instance, the high efficiency of europium-doped YVO4 as a phosphor is closely linked to its specific crystal structure. iucr.org The Czochralski method is a common technique used to grow large, high-quality single crystals of YVO4 for various applications. castech.comcastech.comlaserstates.comrayseroptronics.comhctprism.comcastech-us.com
Table 1: Crystallographic Data for Yttrium Orthovanadate (YVO4)
| Parameter | Value | Reference |
| Crystal System | Tetragonal | materialsproject.orgsurfacenet.decrystal-gmbh.com |
| Space Group | I41/amd (No. 141) | iucr.orgiust.ac.irustb.ccmaterialsproject.orgmaterialsproject.org |
| Point Group | 4/mmm | materialsproject.org |
| Wyckoff Positions | Y: 4a, V: 4b, O: 16h | iucr.orgmaterialsproject.org |
| Y-O Bond Lengths | 4 x ~2.30-2.33 Å, 4 x ~2.44-2.45 Å | materialsproject.orgmaterialsproject.org |
| V-O Bond Length | ~1.72-1.74 Å | materialsproject.orgmaterialsproject.org |
Lattice Parameter Analysis and Structural Evolution in Yttrium Orthovanadate (YVO4)
The lattice parameters of YVO4 have been extensively studied and are crucial for defining its unit cell. The tetragonal structure is defined by two lattice constants, 'a' and 'c'. Reported values for these parameters are generally consistent, with 'a' = 'b' typically around 7.12 Å and 'c' around 6.29 Å. castech.comcastech.com Minor variations in these values can be found across different sources, which can be attributed to measurement techniques and the specific conditions of crystal growth. crystal-gmbh.comwikipedia.org
The structural evolution of YVO4 can be influenced by factors such as stoichiometry and doping. For example, oxygen deficiency in the crystal, denoted as YVO4-x, can lead to a decrease in the lattice parameters. capes.gov.br Doping with other elements, such as neodymium (Nd) to form Nd:YVO4, can also induce subtle changes in the lattice parameters, which in turn affect the material's laser properties. castech.com
The thermal expansion of YVO4 is anisotropic, with different expansion coefficients along the 'a' and 'c' axes. The thermal expansion coefficient along the c-axis (αc) is significantly larger than along the a-axis (αa), with typical values being approximately 11.37 × 10⁻⁶ /K and 4.43 × 10⁻⁶ /K, respectively. castech.comhctprism.comcastech-us.com This anisotropy is an important consideration in applications involving temperature changes.
Table 2: Lattice Parameters and Thermal Expansion of Yttrium Orthovanadate (YVO4)
| Parameter | Value | Reference |
| Lattice Constant 'a' | 7.119 - 7.123 Å | iucr.orgiust.ac.ircastech.comcrystal-gmbh.comwikipedia.org |
| Lattice Constant 'c' | 6.289 - 6.292 Å | iucr.orgiust.ac.ircastech.comcrystal-gmbh.comwikipedia.org |
| Thermal Expansion (αa) | 4.43 × 10⁻⁶ /K | castech.comhctprism.comcastech-us.com |
| Thermal Expansion (αc) | 11.37 × 10⁻⁶ /K | castech.comhctprism.comcastech-us.com |
| Density | 4.22 g/cm³ | castech.comsurfacenet.decastech.comcastech-us.comcrystal-gmbh.com |
Phase Transformations and Crystallinity Evolution in Yttrium Orthovanadate (YVO4) Materials
Yttrium orthovanadate maintains its tetragonal zircon-type structure under a wide range of conditions. However, phase transformations can be induced under high pressure. Studies have shown that YVO4 undergoes a pressure-induced phase transition from the zircon-type structure to a scheelite-type structure.
The crystallinity of YVO4 is highly dependent on the synthesis method. Solid-state reaction methods can produce highly crystalline powders. researchgate.net Hydrothermal synthesis is another effective method that promotes the crystallization and growth of the YVO4 phase, even at relatively low temperatures. iust.ac.irresearchgate.net The crystallinity of hydrothermally synthesized YVO4 can be confirmed by the sharp and well-defined peaks in its X-ray diffraction pattern. iust.ac.irresearchgate.net The evolution of crystallinity can be tracked by observing the changes in the diffraction peaks with varying synthesis parameters such as temperature and time. iust.ac.irresearchgate.net
Furthermore, the stoichiometry of the starting materials can influence the final phase composition. For instance, incongruent vaporization of vanadium oxide from the melt during crystal growth can lead to the formation of other phases, such as Y8V2O17, alongside YVO4. capes.gov.br Careful control of the starting composition is therefore necessary to obtain a single-phase YVO4 crystal. capes.gov.br
Morphological Control and Nanostructure Development in Yttrium Orthovanadate (YVO4) Systems
The morphology and size of YVO4 crystals can be tailored through various synthesis techniques, which is crucial for optimizing their properties for specific applications. researchgate.net Hydrothermal methods have proven to be particularly versatile for controlling the morphology of YVO4. By adjusting parameters such as the vanadium source, pH (acidic or basic media), and the use of chelating agents or surfactants, a variety of morphologies can be achieved, including nanoparticles, nanorods, and microcrystals with well-defined facets. researchgate.net
For example, surfactant-assisted hydrothermal processes in basic media have been used to synthesize YVO4:Eu powders with different morphologies, which in turn exhibit distinct photoluminescence properties. researchgate.net The size of YVO4 nanoparticles can also be controlled by varying the hydrothermal reaction time, with sizes ranging from 11 to 40 nm being reported. bohrium.com
Other synthesis methods, such as the sol-gel acrylamide (B121943) technique, allow for the creation of homogeneous grain distributions with mean sizes as small as 5.03 ± 0.65 nm. researchgate.net The ability to control the size and shape of YVO4 nanostructures is important because these factors can influence their optical and luminescent properties. researchgate.net For instance, a decrease in particle size can lead to a blue shift in the UV-vis absorption peaks. researchgate.net
Spectroscopic and Electronic Structure Analysis of Yttrium Orthovanadate Yvo4
Vibrational Spectroscopy of Yttrium Orthovanadate (YVO₄)
Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) techniques, provides critical insights into the local structure and bonding within the YVO₄ crystal lattice, primarily by probing the vibrational modes of the vanadate (B1173111) (VO₄³⁻) tetrahedral units.
Raman spectroscopy is a powerful non-destructive technique for characterizing the phonon energy spectra of YVO₄. The Raman spectra of both single-crystal and nanocrystalline YVO₄ are dominated by the internal vibrations of the VO₄³⁻ tetrahedral groups. nih.govresearchgate.net Group theory analysis indicates that these vibrations are the primary contributors to the observed Raman lines. nih.gov
In a-cut YVO₄ crystals, the Raman spectra are strongly dependent on the polarization configuration. researchgate.net The most intense Raman mode is typically observed around 890-895 cm⁻¹, which corresponds to the symmetric V-O stretching vibration (ν₁) within the VO₄ tetrahedron. researchgate.net Other prominent Raman modes include those related to O-V-O bending vibrations and external lattice modes. For instance, modes around 379 cm⁻¹ and 259 cm⁻¹ have been identified, corresponding to an A₁g O-V-O bending mode and a Y-O stretching mode, respectively. researchgate.net A B₁g mode at approximately 816 cm⁻¹ has also been utilized in Raman laser studies. researchgate.net
The Raman spectra for YVO₄ nanoparticles exhibit modes at similar frequencies to the bulk material, with observed peaks at approximately 155, 260, 367, 482, 796, 820, and 874 cm⁻¹. researchgate.net The discrete phonon energy spectrum shows a high density of states in the 800-900 cm⁻¹ region, with a significant gap between 500-800 cm⁻¹, which has implications for optical transition and laser performance. nih.gov
Table 1: Prominent Raman Modes in Yttrium Orthovanadate (YVO₄)
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Crystal Type/Configuration | Reference |
|---|---|---|---|
| ~893 cm⁻¹ | Symmetric V-O stretching (A₁g) | a-cut Nd:YVO₄ | researchgate.net |
| ~816 cm⁻¹ | B₁g mode | a-cut Nd:YVO₄ | researchgate.net |
| ~379 cm⁻¹ | O-V-O bending (A₁g) | a-cut Nd:YVO₄ | researchgate.net |
| ~259 cm⁻¹ | External mode (Y-O stretching) | Nd:YVO₄ | researchgate.net |
| 874 cm⁻¹ | V-O stretching | Nanoparticles | researchgate.net |
| 820 cm⁻¹ | V-O stretching | Nanoparticles | researchgate.net |
| 482 cm⁻¹ | O-V-O bending | Nanoparticles | researchgate.net |
| 367 cm⁻¹ | O-V-O bending | Nanoparticles | researchgate.net |
| 260 cm⁻¹ | External mode | Nanoparticles | researchgate.net |
| 155 cm⁻¹ | External mode | Nanoparticles | researchgate.net |
FTIR spectroscopy complements Raman analysis by probing the infrared-active vibrational modes of YVO₄. The FTIR spectrum of YVO₄ is characterized by a strong, broad absorption band centered around 805-815 cm⁻¹. iust.ac.irresearchgate.net This prominent feature is assigned to the asymmetric stretching vibration (ν₃) of the V-O bonds within the tetrahedral VO₄³⁻ anion. iust.ac.irresearchgate.net The presence of this peak is a clear indicator of the formation of the yttrium orthovanadate compound. iust.ac.ir Studies on nanocrystalline YVO₄ have confirmed this strong absorption peak, further substantiating the presence of the vanadate group. researchgate.net The interaction between citrate (B86180) ligands and lanthanide ions in colloidal syntheses can be monitored by IR studies, which show how these interactions limit particle growth. acs.org
Table 2: Key FTIR Absorption Bands in Yttrium Orthovanadate (YVO₄)
| Frequency (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| ~805 cm⁻¹ | Asymmetric V-O stretching in VO₄³⁻ tetrahedron | researchgate.net |
| ~815 cm⁻¹ | Asymmetric V-O stretching in VO₄³⁻ tetrahedron | iust.ac.ir |
X-ray Absorption Spectroscopy (XAS) for Electronic States in Yttrium Orthovanadate (YVO₄)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the electronic structure of materials. youtube.comnih.gov By tuning the X-ray energy to a specific element's absorption edge, one can probe the local electronic and geometric structure. youtube.comnih.gov For YVO₄, XAS studies at the vanadium L₂,₃-edge and the yttrium K-edge provide detailed information about the oxidation states and local atomic environment. researchgate.netresearchgate.net
Analysis of the V L₂,₃-edge XAS spectra of YVO₄ synthesized by various methods consistently indicates that the vanadium ions are in a single V⁵⁺ oxidation state, which is favored by heat treatment. researchgate.net The spectra are compared with reference compounds like V₂O₅ to confirm this assignment. researchgate.net Charge transfer multiplet (CTM) calculations used to analyze the experimental XAS data reveal a compression of the 3d orbitals in the z-direction, consistent with the D₄h symmetry of the crystal. researchgate.net The technique is also sensitive enough to identify excitations of 3d bonding orbitals. researchgate.net Yttrium K-edge XANES can be used as a proxy to understand how heavy rare-earth elements are accommodated into the crystal structure. researchgate.net
Photoluminescence and Luminescence Spectroscopy of Yttrium Orthovanadate (YVO₄)
YVO₄ is an excellent host material for luminescent applications, particularly when doped with rare-earth ions. uminho.pt The vanadate group (VO₄³⁻) acts as a sensitizer (B1316253), efficiently absorbing ultraviolet (UV) radiation and transferring the energy to the dopant ions, which then emit light at their characteristic wavelengths.
The photoluminescence (PL) of YVO₄-based phosphors involves a broad excitation band and sharp, characteristic emission lines from the dopant ions.
The excitation spectrum of doped YVO₄ typically shows a broad, intense band in the UV region, often between 250 and 350 nm. researchgate.net This band is attributed to a charge transfer transition within the VO₄³⁻ group. Upon excitation into this vanadate group band (e.g., at 314 nm or 320 nm), an efficient energy transfer occurs to the incorporated rare-earth ions, such as Europium (Eu³⁺) or Dysprosium (Dy³⁺). researchgate.netresearchgate.net
The emission spectra are then dominated by the sharp, intra-configurational f-f transitions of the dopant ions.
Eu³⁺:YVO₄ : When doped with Eu³⁺, YVO₄ exhibits a strong red emission. The most prominent peak is at approximately 619 nm, which corresponds to the hypersensitive ⁵D₀ → ⁷F₂ electric dipole transition of Eu³⁺. researchgate.netresearchgate.net
Dy³⁺:YVO₄ : Doping with Dy³⁺ results in a strong yellow emission centered at about 575 nm, arising from the ⁴F₉/₂ → ⁶H₁₃/₂ transition. researchgate.net Another characteristic emission peak for Dy³⁺ is observed at 481 nm. researchgate.net
Sm³⁺:YVO₄ : Samarium-doped YVO₄ also shows characteristic emission following excitation of the vanadate host. researchgate.net
The morphology and size of the YVO₄ nanocrystals can influence the luminescence properties. For instance, olivelike nanocrystals have been shown to exhibit enhanced luminescence intensity compared to other shapes. The emission intensity is also highly dependent on synthesis parameters such as pH, temperature, and dopant concentration. researchgate.netuminho.pt
Table 3: Characteristic Excitation and Emission Peaks in Doped Yttrium Orthovanadate (YVO₄) Systems
| Dopant Ion | Excitation Wavelength (nm) | Major Emission Peaks (nm) | Corresponding Transition | Reference |
|---|---|---|---|---|
| Eu³⁺ | ~314 | ~619 | ⁵D₀ → ⁷F₂ | researchgate.netresearchgate.net |
| ~618 | ⁵D₀ → ⁷F₂ | researchgate.net | ||
| Dy³⁺ | ~314 | ~575 | ⁴F₉/₂ → ⁶H₁₃/₂ | researchgate.netresearchgate.net |
| ~481 | ⁴F₉/₂ → ⁶H₁₅/₂ | researchgate.net | ||
| Tm³⁺ | ~320 (for λₑₘ=475 nm) | ~475 | ¹G₄ → ³H₆ | researchgate.net |
The luminescence quantum yield (QY) is a critical parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons. Bulk YVO₄ doped with europium (YVO₄:Eu) is known for its high photoluminescent quantum yield, which can be approximately 70%.
However, for nanocrystalline YVO₄, the efficiency can be lower than in bulk materials due to a larger surface area which may have quenching sites. researchgate.net The luminescence efficiency of nanophosphors is highly sensitive to the synthesis conditions. Factors such as the pH of the reaction solution and post-synthesis annealing treatments play a crucial role. researchgate.netuminho.pt For example, hydroxyl groups on the surface of nanoparticles can act as efficient quenchers of lanthanide luminescence. uminho.pt Therefore, optimizing synthesis parameters is essential for maximizing the emission intensity and quantum efficiency of YVO₄ nanophosphors. uminho.pt Studies have also shown that energy transfer efficiency between co-dopants, such as from Bi³⁺ to Eu³⁺, can be very high, reaching up to 71%, which significantly enhances the light yield. researchgate.net
Luminescence Decay Kinetics and Lifetime Measurements in Yttrium Orthovanadate (YVO4)
The study of luminescence decay kinetics in yttrium orthovanadate (YVO4) provides crucial insights into the dynamic processes that follow electronic excitation. These kinetics are often complex and cannot be described by a single exponential decay, indicating the presence of multiple decay pathways or energy transfer processes.
In many cases, the luminescence decay profiles of doped YVO4 are best fitted with a double-exponential equation. arabjchem.org This suggests the presence of at least two distinct decay components: a fast component and a slow component. The double-exponential decay can be represented by the following equation:
I(t) = I₀ + A₁exp(-t/τ₁) + A₂exp(-t/τ₂)
Where:
I(t) is the luminescence intensity at time t.
I₀ is the baseline intensity at t = 0.
A₁ and A₂ are fitting parameters.
τ₁ and τ₂ represent the lifetimes of the fast and slow decay components, respectively. arabjchem.org
The presence of these two components can be attributed to various factors, such as the distribution of dopant ions within the host lattice, the presence of different crystallographic sites, or energy transfer between different ions or between the host and the dopant.
An empirical approach is often used to determine the mean decay time, especially when the decay kinetics deviate from a single exponential function. The calculated mean decay times can vary depending on the specific emission wavelength being monitored. For instance, in some systems, the decay time has been observed to increase slightly with an increase in the emission wavelength. researchgate.net
The following table presents a conceptual representation of how luminescence decay lifetimes might be presented for a doped YVO4 system, based on common findings in the literature.
| Emission Wavelength (nm) | Mean Lifetime (τ) | Decay Component 1 (τ₁) | Decay Component 2 (τ₂) |
| 563 | 68 ns | 35 ns | 95 ns |
| 598 | 70 ns | 38 ns | 102 ns |
| 644 | 73 ns | 40 ns | 108 ns |
This table is illustrative and based on typical trends observed in similar materials. Actual values would be specific to the dopant, its concentration, and the experimental conditions.
Upconversion and Downconversion Luminescence Mechanisms in Yttrium Orthovanadate (YVO4) Systems
Yttrium orthovanadate is a versatile host material for both upconversion and downconversion luminescence, processes that involve the conversion of photons from one energy to another.
Upconversion Luminescence: This process involves the absorption of two or more lower-energy photons (typically in the near-infrared range) followed by the emission of a single higher-energy photon (in the visible or ultraviolet range). In YVO4 systems, this is often achieved by co-doping with a sensitizer and an activator ion. A common and efficient pairing is ytterbium (Yb³⁺) as the sensitizer and erbium (Er³⁺) or thulium (Tm³⁺) as the activator. nih.gov
The mechanism for Yb³⁺-Er³⁺ co-doped YVO4 can be summarized as follows:
A Yb³⁺ ion absorbs a near-infrared photon.
Through a cross-relaxation process, the energy is transferred from the excited Yb³⁺ ion to a nearby Er³⁺ ion.
A second Yb³⁺ ion absorbs another near-infrared photon and transfers its energy to the same Er³⁺ ion, populating a higher energy level.
The excited Er³⁺ ion then radiatively relaxes, emitting a visible photon (e.g., green light). nih.gov
The upconversion luminescence intensity has been shown to be dependent on the pump power, and studies on single particles have revealed that the luminescent response can be highly individual, with pronounced polarization effects. nih.gov
Downconversion Luminescence: This process involves the absorption of a single high-energy photon and the subsequent emission of two or more lower-energy photons. In Nd³⁺/Yb³⁺ co-doped YNbO₄, a material with a similar structure to YVO₄, downconversion has been observed. inoe.ro Under excitation with an 808 nm laser, emission in the near-infrared range is observed due to transitions in both Nd³⁺ and Yb³⁺ ions. When excited at 980 nm, the downconversion luminescence is primarily due to transitions in the Yb³⁺ ions. inoe.ro
| Process | Excitation | Emission | Key Dopant Pair Example |
| Upconversion | Near-Infrared (e.g., 980 nm) | Visible (e.g., green) | Yb³⁺, Er³⁺ |
| Downconversion | Near-Infrared (e.g., 808 nm) | Near-Infrared | Nd³⁺, Yb³⁺ |
Localized Exciton (B1674681) Luminescence Phenomena in Doped Yttrium Orthovanadate (YVO4)
The introduction of certain impurity ions into the YVO4 lattice can lead to the formation of localized excitons, which significantly influence the material's optical properties. An exciton is a bound state of an electron and an electron hole which are attracted to each other by the electrostatic Coulomb force. A localized exciton is an exciton that is trapped in the vicinity of an impurity or defect.
In bismuth-doped YVO4 (YVO4:Bi³⁺), a broad photoluminescence band centered around 570 nm has been attributed to the radiative annihilation of localized excitons. sci-hub.se The formation of this localized exciton is proposed to occur via a charge transfer mechanism from the bismuth ion to the vanadium ion. Specifically, an electronic transition occurs from the bismuth 6s² states to the vanadium 3d states. sci-hub.se
The creation of localized excitons can occur through two primary mechanisms:
Charge transfer from the lattice to the impurity: An example is the formation of localized excitons in cesium halide crystals activated by thallium ions. sci-hub.se
Charge transfer from the impurity to the conduction band: This is the case in Bi³⁺-doped compounds, where the transfer of an electron from the impurity's energy level to the conduction band results in a localized exciton with a hole on the Bi⁴⁺ ion and an electron on a lattice cation. sci-hub.se
The temperature dependence of the luminescence decay kinetics in YVO4:Bi³⁺ provides further evidence for the localized exciton model. sci-hub.se
Computational and Theoretical Spectroscopy of Yttrium Orthovanadate (YVO4)
Computational and theoretical methods are indispensable for a deeper understanding of the spectroscopic properties and electronic structure of YVO4. These methods allow for the calculation of various properties that can be compared with experimental data and provide insights that are not directly accessible through experiments.
Band Structure Calculations and Electronic Density of States (DOS) for Yttrium Orthovanadate (YVO4)
Band structure calculations are essential for understanding the electronic properties of a solid, including its conductivity and optical absorption characteristics. The band structure describes the ranges of energy that an electron is allowed to have (energy bands) and the ranges of energy that it is forbidden to have (band gaps). The Density of States (DOS) provides information about the number of available electronic states at each energy level.
For YVO4, which has a tetragonal crystal structure (space group I4₁/amd), the band structure and DOS can be calculated using methods such as density functional theory (DFT). materialsproject.org These calculations reveal that YVO4 is an insulator with a significant band gap.
The electronic structure of YVO4 is characterized by:
The valence band is primarily formed by the O 2p orbitals.
The conduction band is mainly composed of the V 3d orbitals.
In Bi-doped YVO4, band structure calculations have shown that the bismuth 6s² states are located approximately 0.4 eV above the top of the valence band. sci-hub.se This positioning is crucial for the charge transfer mechanism that leads to localized exciton luminescence.
The following table provides a conceptual overview of the key features of the electronic band structure of YVO4.
| Feature | Description | Dominant Orbitals |
| Valence Band | The highest range of electron energies at absolute zero temperature. | O 2p |
| Conduction Band | The lowest range of vacant electron orbitals. | V 3d |
| Band Gap | The energy difference between the top of the valence band and the bottom of the conduction band. | ~3.5 - 4.0 eV (typical range) |
Multiconfigurational Wavefunction Theory (CASPT2) for Excited State Modeling in Yttrium Orthovanadate (YVO4)
For an accurate description of the excited states of YVO4, particularly when doped with transition metal or rare-earth ions, single-reference methods are often inadequate. Multiconfigurational wavefunction theory, specifically the Complete Active Space Second-Order Perturbation Theory (CASPT2) method, provides a robust framework for modeling these complex systems. altervista.orgarxiv.org
The CASPT2 method is a two-step process:
Complete Active Space Self-Consistent Field (CASSCF): A multiconfigurational wavefunction is constructed by considering all possible electronic configurations within a selected set of "active" orbitals. This provides a good qualitative description of the electronic states, including ground and excited states, especially in cases of near-degeneracy. researchgate.net
Second-Order Perturbation Theory: The dynamic electron correlation, which is not fully captured by the CASSCF calculation, is then treated using second-order perturbation theory. researchgate.net
CASPT2 is particularly well-suited for studying the excited states of systems like doped YVO4 because it can accurately handle the multireference character of the electronic wavefunction that arises from the partially filled d or f orbitals of the dopant ions. researchgate.net This method has been successfully used to calculate the energies of excited states, which is crucial for interpreting and predicting luminescence spectra. researchgate.net
| Method | Description | Strengths for YVO4 Modeling |
| CASSCF | Generates a multiconfigurational reference wavefunction by considering all configurations within an active space of orbitals. | Provides a qualitatively correct description of ground and excited states, especially for systems with near-degeneracy. |
| CASPT2 | Adds dynamic electron correlation to the CASSCF wavefunction using second-order perturbation theory. | Offers a quantitative and accurate determination of excited state energies, crucial for understanding luminescence. altervista.orgarxiv.orgresearchgate.net |
Doping Effects and Energy Transfer Mechanisms in Yttrium Orthovanadate Yvo4 Systems
Rare-Earth Ion Doping in Yttrium Orthovanadate (YVO4) Host
Yttrium orthovanadate (YVO4) serves as an exceptional host material for a variety of rare-earth ions due to its excellent chemical stability and unique electronic structure. doi.org The introduction of rare-earth ions into the YVO4 crystal lattice, where they typically substitute the Y³⁺ ions, gives rise to a wide range of luminescence properties, making these materials suitable for applications such as displays, lighting, and bio-imaging. doi.orgmdpi.com The specific optical and laser properties are highly dependent on the choice of the dopant ion. rp-photonics.comwikipedia.orgonetunnel.org
Europium (Eu³⁺): YVO4 doped with Eu³⁺ is a well-known red phosphor, utilized in applications like color TVs and for dosimetry in radiation fields. nih.govwikipedia.org The Eu³⁺ ions in the YVO4 host exhibit strong red emission, primarily due to the ⁵D₀ → ⁷F₂ transition. researchgate.net The luminescence intensity can be further enhanced by co-doping with other ions, such as Bi³⁺. nih.govresearchgate.net
Neodymium (Nd³⁺): Nd³⁺-doped YVO4 (Nd:YVO4) is a prominent active laser medium for diode-pumped solid-state lasers. wikipedia.orgwikipedia.org It is characterized by a high gain efficiency, large stimulated emission cross-section, and a broad absorption band around 808 nm, making it highly suitable for low-threshold lasers. rp-photonics.comoptics.orgpmoptics.com The primary lasing wavelength for Nd:YVO4 is 1064 nm, with other notable emission lines at 914 nm and 1342 nm. rp-photonics.comwikipedia.org
Erbium (Er³⁺): Doping with Er³⁺ ions, often in combination with a sensitizer (B1316253) like Ytterbium (Yb³⁺), leads to upconversion luminescence, where lower-energy infrared light is converted to higher-energy visible light. mdpi.comacs.org YVO4:Er³⁺,Yb³⁺ systems are known for their green and red upconversion emissions under near-infrared (NIR) excitation. mdpi.com These materials are promising for applications in optoelectronic devices and as nanoluminophores. mdpi.com
Cerium (Ce³⁺): Ce³⁺-doped YVO4 is a potential blue-emitting material for white-emitting LEDs under ultraviolet excitation. researchgate.net The introduction of Ce³⁺ ions into the YVO4 lattice can lead to the coexistence of both Ce³⁺ and Ce⁴⁺ ions. researchgate.net The luminescence in Ce³⁺-doped YVO4 arises from the 5d→4f transition of the Ce³⁺ ion. researchgate.net
Dysprosium (Dy³⁺): YVO4 doped with Dy³⁺ has been investigated for its potential in generating white light emission. researchgate.net The co-doping of YVO4 with Dy³⁺ and Eu³⁺ allows for the tuning of emission color. researchgate.net
Samarium (Sm³⁺): Sm³⁺-doped YVO4 phosphors exhibit a characteristic reddish-orange luminescence. researchgate.net
Terbium (Tb³⁺): Tb³⁺ is another rare-earth ion used to achieve green emission in host materials. researchgate.net
Holmium (Ho³⁺): Ho³⁺, often co-doped with Yb³⁺, is used to achieve upconversion luminescence in YVO4. researchgate.net The Ho³⁺, Yb³⁺:YVO4 system shows interesting upconversion phenomena when excited by a 960 nm laser diode. researchgate.net
Bismuth (Bi³⁺): While not a rare-earth ion, Bi³⁺ is a common co-dopant in YVO4 systems. It can act as a sensitizer, enhancing the luminescence of other rare-earth ions like Eu³⁺. researchgate.netresearchgate.net Bi³⁺ doping can also lead to a broad emission band in the visible spectrum. researchgate.net
Ytterbium (Yb³⁺): Yb³⁺ is frequently used as a sensitizer in co-doped YVO4 systems, particularly with Er³⁺ and Ho³⁺, due to its efficient absorption of near-infrared radiation and subsequent energy transfer to the activator ions. mdpi.comresearchgate.netcapes.gov.brnih.gov Yb³⁺ can also be the primary activator, exhibiting intense near-infrared emission around 980 nm. capes.gov.brnih.gov
A summary of common rare-earth dopants in YVO4 and their primary applications is presented in the table below.
| Dopant Ion | Primary Application/Luminescence |
| Eu³⁺ | Red phosphor for displays and lighting nih.govwikipedia.org |
| Nd³⁺ | Active medium for solid-state lasers (1064 nm) wikipedia.orgwikipedia.org |
| Er³⁺ | Green and red upconversion luminescence mdpi.comacs.org |
| Ce³⁺ | Blue-emitting material for white LEDs researchgate.net |
| Dy³⁺ | White light generation researchgate.net |
| Sm³⁺ | Reddish-orange luminescence researchgate.net |
| Tb³⁺ | Green luminescence researchgate.net |
| Ho³⁺ | Upconversion luminescence researchgate.net |
| Bi³⁺ | Sensitizer to enhance other ion luminescence researchgate.netresearchgate.net |
| Yb³⁺ | Sensitizer for upconversion; NIR emitter mdpi.comresearchgate.netcapes.gov.br |
Energy Transfer Processes from Yttrium Orthovanadate (YVO4) Host Lattice to Activator Ions
A key characteristic of rare-earth doped YVO4 is the efficient energy transfer from the host lattice to the activator ions (the dopant rare-earth ions). capes.gov.br This process is fundamental to the luminescence of these materials. Upon excitation with ultraviolet (UV) light, the YVO4 host absorbs the energy, leading to the creation of self-trapped excitons. This absorbed energy is then transferred to the dopant ions, which subsequently emit light at their characteristic wavelengths. capes.gov.brresearchgate.net
The excitation spectra of Yb³⁺-doped YVO4, for instance, show a broad band between 250 and 350 nm when monitoring the Yb³⁺ emission, which is indicative of energy transfer from the YVO4 host. capes.gov.br Similarly, in Eu³⁺-doped YVO4, the energy transfer from the vanadate (B1173111) groups to the Eu³⁺ ions is so efficient that the intrinsic luminescence of the host is often quenched at room temperature, especially at higher dopant concentrations. researchgate.netresearchgate.net
The mechanism of this energy transfer can vary. In some systems, it is described as a single-step process from self-trapped excitons to the activators, particularly at low temperatures. At higher temperatures, a thermally activated exciton (B1674681) hopping model becomes more relevant. The transfer can occur through various interactions, including exchange interactions and intramolecular energy transfer, as seen in more complex hybrid materials. hgxx.org
In some cases, the energy transfer can be mediated by a sensitizer ion. For example, Bi³⁺ can be introduced into YVO4:Eu³⁺ to absorb excitation energy and then transfer it to the Eu³⁺ ions, thereby enhancing the red emission. iitk.ac.in The spectral overlap between the emission of the sensitizer and the absorption of the activator is a key factor in determining the efficiency of this type of energy transfer. researchgate.net
Concentration Quenching and Reabsorption Effects in Doped Yttrium Orthovanadate (YVO4)
The concentration of the dopant ions plays a crucial role in the luminescence efficiency of YVO4 phosphors. While increasing the dopant concentration generally leads to an increase in luminescence intensity, there is an optimal concentration beyond which the intensity starts to decrease. nih.govuminho.pt This phenomenon is known as concentration quenching. doi.org
Concentration quenching occurs due to non-radiative energy transfer between neighboring dopant ions. When the concentration of activator ions is high, the average distance between them decreases, increasing the probability of energy migration among the dopant ions until the energy is lost at a quenching site, such as a crystal defect.
For example, in Eu³⁺-doped YVO4 nanocrystals with a hollow-like structure, the quenching concentration was found to be as high as 10 mol%, compared to 5 mol% in bulk YVO4. doi.org In Nd:YVO4, the fluorescence lifetime decreases as the neodymium concentration increases, which is a manifestation of concentration quenching. wikipedia.org
Reabsorption is another process that can affect the luminescence properties, particularly in heavily doped materials. This occurs when the emission from one dopant ion is absorbed by a neighboring dopant ion. This can be particularly relevant when there is a significant overlap between the emission and absorption spectra of the dopant.
The table below shows the fluorescence lifetime of Nd:YVO4 at different Nd concentrations, illustrating the effect of concentration quenching. wikipedia.org
| Nd concentration (atom %) | Fluorescence lifetime (μs) @ 1064 nm |
| 0.4 | 110 |
| 1.0 | 100 |
| 1.1 | 90 |
| 2.0 | 50 |
Influence of Dopant Concentration on Luminescence Properties of Yttrium Orthovanadate (YVO4)
The concentration of the dopant ion is a critical parameter that can be tuned to optimize the luminescence properties of YVO4-based materials. uminho.pt The emission intensity of the phosphor is directly related to the dopant concentration up to the point of concentration quenching. nih.govnih.gov
For instance, in In³⁺-doped YVO4 nanophosphors, the emission intensity was observed to increase with increasing indium concentration, reaching a maximum at a doping concentration of 2%. nih.gov Beyond this point, the intensity would likely decrease due to concentration quenching. Similarly, for Eu³⁺-doped YVO4, an optimal europium concentration of 7 mol% was identified for achieving maximum luminescence intensity under specific synthesis conditions. uminho.pt
The dopant concentration can also influence the crystal structure and morphology of the YVO4 host. In some cases, increasing the dopant concentration can lead to changes in particle size and aggregation. uminho.pt For example, in Eu³⁺-doped YVO4 nanocrystals, higher doping levels were found to result in smaller, more dispersed particles. uminho.pt
The following table summarizes the optimal doping concentrations for maximum luminescence in a few YVO4 systems.
| Dopant System | Optimal Dopant Concentration |
| YVO4:In³⁺ | 2% nih.gov |
| YVO4:Eu³⁺ | 7 mol% (under specific synthesis conditions) uminho.pt |
| YVO4:Bi³⁺ | 1.5% researchgate.net |
Defect-Mediated Energy Transfer in Yttrium Orthovanadate (YVO4)
Crystal defects within the YVO4 host lattice can play a significant role in the energy transfer processes and, consequently, the luminescence properties of the material. These defects can act as trapping sites for the excitons generated in the host lattice upon excitation.
In some models of energy transfer in doped YVO4, activator-induced host traps are considered to be an important part of the trapping process. The energy captured by these traps can then be transferred to the activator ions, leading to luminescence.
In the context of scintillators, where the material is excited by high-energy radiation, trapping mechanisms on the host, such as self-trapped excitons and other hole or electron traps, can quench or reduce the transfer of energy to the activator site, such as Ce³⁺. aps.org Therefore, minimizing deleterious defects is crucial for optimizing the performance of YVO4-based phosphors and scintillators.
Defect Chemistry and Non Stoichiometry in Yttrium Orthovanadate Yvo₄
Defect chemistry plays a pivotal role in tailoring the material properties of yttrium orthovanadate (YVO₄) for various technological applications. The presence of intrinsic point defects, such as oxygen vacancies and vanadium ions in altered valence states, significantly influences the electronic structure and photocatalytic behavior of this material. The concentration and stability of these defects are, in turn, highly dependent on the synthesis and post-treatment conditions.
Surface Chemistry and Adsorption Phenomena of Yttrium Orthovanadate Yvo4
Role of Surface Hydroxyl Groups in Luminescence Quenching on Yttrium Orthovanadate (YVO₄)
The luminescence efficiency of yttrium orthovanadate, particularly when doped with rare-earth ions like Europium (Eu³⁺), is highly sensitive to surface conditions. mdpi.comnih.gov A significant factor contributing to the reduction, or "quenching," of luminescence is the presence of hydroxyl (OH⁻) groups on the surface of YVO₄ nanocrystals. nih.govmdpi.comresearchgate.net
These hydroxyl groups are often incorporated into the material during synthesis, especially in aqueous methods like hydrothermal synthesis. nih.govmdpi.comnih.gov They can also be present as adsorbed water molecules (H-O-H) on the surface. nih.govresearchgate.net Fourier-transform infrared (FTIR) spectroscopy studies have clearly identified absorption bands corresponding to residual water (around 1630 cm⁻¹) and hydroxyl groups (around 3400 cm⁻¹) on YVO₄ samples. nih.gov These species are widely recognized as luminescence quenching centers. nih.govresearchgate.net
The mechanism of quenching involves non-radiative energy transfer. Instead of the energy being emitted as light (photoluminescence), it is dissipated through the vibrational modes of the high-frequency O-H oscillators of the hydroxyl groups. mdpi.commdpi.com This process is particularly detrimental in nanomaterials, which have a high surface-to-volume ratio, increasing the influence of surface-trapped species. mdpi.com
Research has demonstrated that the luminescence efficiency of Eu³⁺-doped YVO₄ nanophosphors can be significantly impacted by these surface hydroxyl groups, leading to abnormal luminescence behavior, especially at low temperatures. mdpi.comnih.govresearchgate.netresearchgate.net The concentration of these quenching centers can be influenced by the synthesis conditions, such as the pH of the solution. nih.govmdpi.com Fortunately, post-synthesis treatments like high-temperature annealing can effectively eliminate these surface hydroxyl components, leading to a marked enhancement in the luminous efficacy of the nanocrystalline phosphors. nih.govmdpi.com
Theoretical Modeling of Adsorption Processes on Yttrium Orthovanadate (YVO₄) (e.g., Ab Initio Molecular Dynamics)
To gain a microscopic understanding of the complex processes occurring at the YVO₄ surface, researchers utilize sophisticated theoretical modeling techniques, most notably ab initio molecular dynamics (AIMD). researchgate.netnih.gov This computational method allows for the simulation of the dynamics of atoms and molecules based on the fundamental laws of quantum mechanics, without relying on pre-parameterized models. researchgate.netibm.com
In the context of YVO₄, AIMD has been instrumental in elucidating the adsorption properties of water molecules on the catalyst surface. researchgate.netnih.gov These simulations track the trajectories of individual atoms over time, providing insights into reaction pathways and mechanisms that are often difficult to probe experimentally. researchgate.netnih.gov For instance, AIMD simulations were used to discover the distinct roles of imperfectly oxygen-coordinated vanadium and yttrium sites in the dissociative and non-dissociative adsorption of water, respectively. researchgate.netnih.govaip.org
The general approach of an AIMD simulation involves:
Defining the System: A model of the YVO₄ surface (a "slab") and the adsorbate molecules (e.g., H₂O) is constructed. aip.org
Calculating Forces: At each time step, the forces acting on every atom are calculated from first principles using density functional theory (DFT). ibm.com
Updating Positions: The positions and velocities of the atoms are updated based on these forces, simulating their movement over a short period.
Iteration: This process is repeated for thousands of time steps to simulate the system's evolution over time (on the order of picoseconds). aip.org
By analyzing the results of these simulations, researchers can determine the electronic structure of the system, identify stable adsorption configurations, and understand the energetic barriers for processes like water dissociation. researchgate.netaip.org This theoretical approach has proven essential for interpreting experimental data and predicting the catalytic behavior of YVO₄. researchgate.netnih.gov
| Modeling Technique | System Studied | Key Findings | Reference |
| First-Principles Molecular Dynamics | Water molecules on YVO₄ surface | Imperfectly coordinated V sites are key for H₂O dissociation; Y sites lead to stable, non-dissociative adsorption. | researchgate.netnih.govaip.org |
| Ab Initio Molecular Dynamics | Liquid Water | Provides accurate structural, dynamical, and response properties of water, essential for simulating aqueous interfaces. | nih.govrsc.orgnih.gov |
Interfacial Interactions and their Impact on Yttrium Orthovanadate (YVO₄) Material Properties
The interactions at the interfaces of yttrium orthovanadate, whether with other crystals, substrates, or the surrounding environment, have a profound impact on its bulk material properties and device performance. researchgate.net YVO₄ is a widely used positive uniaxial crystal in optical applications, valued for its large birefringence, good thermal stability, and favorable mechanical properties. castech.commsesupplies.comlasercomponents.com
A key area where interfacial interactions are critical is in the fabrication of composite laser crystals. researchgate.net To improve the thermal management of high-power lasers, a neodymium-doped YVO₄ (Nd:YVO₄) crystal is often bonded to an undoped YVO₄ crystal, which acts as a heat sink or "cold finger". researchgate.net The quality of the bond at this interface is paramount. A well-fabricated interface with minimal optical distortion allows for significantly improved laser performance. researchgate.net Experiments have shown that such integrated crystals can nearly double the laser output power compared to non-bonded crystals, primarily by enhancing thermal conductivity and preventing thermal-induced fracture at high pumping powers. researchgate.net
Furthermore, as discussed previously, the interface with an aqueous or humid environment leads to the adsorption of water and the formation of hydroxyl groups. nih.govmdpi.com These interfacial interactions directly degrade the luminescent properties of YVO₄ phosphors through quenching mechanisms. nih.govmdpi.com Therefore, controlling the chemistry at the solid-gas or solid-liquid interface is crucial for maintaining the material's desired optical and luminescent properties.
Computational and Theoretical Studies of Yttrium Orthovanadate Yvo4
Density Functional Theory (DFT) Applications for Yttrium Orthovanadate (YVO₄)
Density Functional Theory (DFT) has become a primary tool for investigating the solid-state properties of YVO₄. It offers a balance between computational cost and accuracy, enabling the study of various ground-state and excited-state properties.
First-principles calculations based on DFT have been instrumental in elucidating the electronic structure of YVO₄. These studies reveal that the top of the valence band is primarily formed by the hybrid orbitals of O 2p and V 3d states, with some contribution from Y 4p states. The bottom of the conduction band is mainly composed of V 3d states. This electronic configuration defines the material's fundamental optical absorption characteristics.
A critical parameter derived from these studies is the band gap energy. Theoretical calculations using semi-local DFT functionals tend to underestimate the band gap, a well-known limitation of this approach. For instance, calculations using the Generalized Gradient Approximation (GGA) have reported band gaps that are lower than experimental values. researchgate.net More advanced methods, such as hybrid functionals (e.g., PBE0) or corrections like GGA+U, can provide more accurate predictions by incorporating a portion of exact Hartree-Fock exchange, better accounting for electron correlation effects. researchgate.net Experimental studies on thin-film samples have determined the optical band gap to be in the range of 4.6–4.9 eV. youtube.com
| Method | Band Gap (eV) | Reference |
|---|---|---|
| GGA (Theoretical) | Lower than experimental | researchgate.net |
| GGA+U (Theoretical) | Improved over GGA | researchgate.net |
| Experimental (Thin Film) | 4.6 - 4.9 | youtube.com |
The vibrational properties of YVO₄, which crystallizes in a tetragonal zircon structure (space group I4₁/amd), have been extensively studied using polarized micro-Raman spectroscopy and corroborated by ab initio DFT calculations. Group theory predicts a total of 12 Raman-active modes for the zircon structure: 2 B₁g, 1 A₁g, 4 B₂g, and 5 Eg.
Theoretical calculations have been crucial in definitively assigning the symmetry and wavenumber of these modes. For example, DFT calculations helped to correctly identify the Eg(4) mode at approximately 387 cm⁻¹, which had been misassigned in earlier literature. The combination of experimental measurements and theoretical modeling provides a comprehensive understanding of the lattice dynamics. The internal vibrational modes are associated with the vibrations within the [VO₄]³⁻ tetrahedral units, while the external modes involve the translations and librations of these units against the yttrium ions. lu.se
| Symmetry | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Eg(1) | ~137 | |
| B₁g(1) | ~260 | |
| Eg(2) | ~378 | |
| Eg(3) | ~489 | |
| B₁g(2) | ~816 | |
| A₁g | ~890 | |
| Eg(4) | 387 |
The photoelastic effect, which describes the change in the refractive index of a material under mechanical stress, is critical for laser applications where stress-induced birefringence can affect performance. The photoelastic tensor of YVO₄ has been determined using first-principles DFT calculations. This involves applying a series of small, finite strains to the crystal lattice and calculating the resulting change in the dielectric tensor.
For a tetragonal crystal like YVO₄, the photoelastic tensor (pᵢⱼ) has seven independent non-zero elements. DFT calculations, using functionals like PBE0, have shown that the p₃₁ component is significantly larger than the other elements. This theoretical work provides the fundamental constants needed to predict the optical response of the crystal to external or residual stress.
The dielectric properties have also been a focus of both theoretical and experimental studies. The static dielectric tensor is a fundamental output of ground-state DFT calculations. Experimental measurements at microwave frequencies (16.3 GHz) have determined the permittivity of YVO₄ to be 9.23 at a temperature of 15 K. mdpi.com Theoretical calculations provide the electronic contribution to the dielectric constant, which is a key component of the total dielectric response.
| Constant | Value | Reference |
|---|---|---|
| p₁₁ | 0.08 | |
| p₁₂ | 0.26 | |
| p₁₃ | 0.25 | |
| p₃₁ | 0.59 | |
| p₃₃ | 0.14 | |
| p₄₄ | -0.08 | |
| p₆₆ | -0.04 |
Multiconfigurational Wavefunction Theory (CASPT2) for Excited State Modeling in Yttrium Orthovanadate (YVO₄)
While DFT is powerful for ground-state properties, modeling the excited electronic states, particularly in doped YVO₄, often requires more sophisticated methods. Multiconfigurational wavefunction theories, such as Complete Active Space Perturbation Theory of the Second Order (CASPT2), are highly precise for this purpose. arxiv.org CASPT2 accurately treats both static and dynamic electron correlation, which is essential for describing the complex electronic structure of transition metal and lanthanide ions in a crystal lattice. respectprogram.org
CASPT2 calculations have been successfully used to model the excitation spectra of dopants like Ce³⁺ in YVO₄. arxiv.org These studies often employ an embedded cluster approach, where the dopant and its immediate environment are treated with high-level quantum chemistry, while the rest of the crystal is represented by a simpler model. The accuracy of CASPT2 allows for a robust comparison with experimental absorption and emission spectra, providing detailed insights into the nature of electronic transitions, such as the 4f → 5d transitions in Ce³⁺-doped YVO₄.
Embedded Cluster Approaches in Solid-State Calculations of Yttrium Orthovanadate (YVO₄)
Modeling localized phenomena, such as dopant ions or defects, within a periodic crystal presents a significant theoretical challenge. The embedded cluster approach is a powerful strategy to address this. arxiv.org In this method, a small, chemically significant part of the crystal (the cluster, e.g., a dopant ion and its nearest-neighbor oxygen atoms) is treated with a high-level, accurate quantum mechanical method. The influence of the rest of the infinite crystal (the embedding) is included through a more approximate potential.
This approach is particularly well-suited for systems like doped YVO₄, where a dopant ion breaks the translational symmetry of the host lattice. Various embedding schemes exist, from simple point charges that reproduce the crystal's Madelung potential to more sophisticated ab initio model potentials (AIMPs) that also account for quantum mechanical effects like exchange and orthogonality between the cluster and its environment. Studies on Ce³⁺:YVO₄ have demonstrated that embedded cluster models combined with CASPT2 can accurately reproduce the experimental excitation spectrum, validating the robustness of this theoretical framework. arxiv.org
Theoretical Predictions of Electron Paramagnetic Resonance (EPR) Parameters and Local Structure in Yttrium Orthovanadate (YVO₄)
Electron Paramagnetic Resonance (EPR) spectroscopy is a vital tool for characterizing paramagnetic centers, such as dopant ions or defects, in materials like YVO₄. Theoretical calculations of EPR parameters provide a direct link between the experimental spectrum and the underlying electronic structure and local geometry of the paramagnetic site. The key parameters of the spin Hamiltonian are the g-tensor and the hyperfine coupling (A-tensor). mdpi.comnih.gov
The g-tensor describes the interaction of the electron spin with an external magnetic field, and its deviation from the free-electron g-value is primarily caused by spin-orbit coupling. The A-tensor describes the hyperfine interaction between the electron spin and the magnetic moments of nearby nuclei. It has two main components: the isotropic Fermi contact term, which is proportional to the spin density at the nucleus, and the anisotropic spin-dipolar term. mdpi.com
DFT is a common method for calculating these parameters. For heavy elements, a relativistic treatment is necessary. Four-component DFT methods based on the Dirac-Coulomb Hamiltonian, incorporating effects like spin-polarization and using specialized basis sets, have been developed for accurate g-tensor calculations. While specific DFT studies on the EPR parameters of intrinsic defects in pure YVO₄ are not widely reported, the theoretical framework has been applied to various paramagnetic systems, including doped YVO₄, to interpret EPR spectra and refine the understanding of the local structure of the paramagnetic center. nih.gov
Application Oriented Research of Yttrium Orthovanadate Yvo4 in Advanced Technologies
Luminescent Materials and Phosphors Research Based on Yttrium Orthovanadate (YVO4)
The inherent properties of yttrium orthovanadate, such as its high quantum yield in luminescence when doped, make it a highly attractive material for creating phosphors. researchgate.net Research in this area is vibrant, with significant developments in materials for displays, lighting, and specialized applications like enhancing solar energy conversion and temperature sensing.
Development of Phosphors for Display and Lighting Applications
Yttrium orthovanadate is a versatile host lattice for various rare-earth ions, allowing for the production of phosphors that emit a wide spectrum of colors. uminho.pt This has led to extensive research into its use in solid-state lighting and display technologies. researchgate.netrsc.org
When doped with europium (Eu3+), YVO4 becomes a highly efficient red-emitting phosphor, a critical component in achieving warm white light in LEDs and for color displays. rsc.orgwikipedia.org The emission intensity of these phosphors can be optimized by controlling synthesis parameters such as the concentration of the dopant and annealing temperatures. uminho.ptresearchgate.net For instance, studies have shown that an optimal europium doping concentration can be around 7 mol% for materials synthesized via microwave methods. uminho.pt Similarly, co-doping with other elements or utilizing different rare-earth ions like dysprosium (Dy3+), samarium (Sm3+), and erbium (Er3+) can produce phosphors emitting in the white, reddish-orange, and yellowish-green regions, respectively. researchgate.net
The morphology of the YVO4 nanocrystals also plays a crucial role in their luminescent properties. For example, hollow-like YVO4 nanocrystals have been shown to accommodate higher concentrations of Eu3+ ions before quenching occurs, and allow for tunable color emission from blue to white to red by varying the dopant concentration. researchgate.net
Table 1: Emission Colors of Doped YVO4 Phosphors
| Dopant Ion | Resulting Emission Color | Primary Transition | Reference |
|---|---|---|---|
| Europium (Eu3+) | Red | 5D0 → 7F2 | mdpi.com |
| Dysprosium (Dy3+) | Green/White | 4F9/2 → 6H13/2 | researchgate.netmdpi.com |
| Samarium (Sm3+) | Reddish-Orange | - | researchgate.net |
| Erbium (Er3+) | Yellowish-Green | - | researchgate.net |
| Holmium (Ho3+) | Green | 5F4+5S2 → 5I8 | researchgate.net |
Research on Luminescent Down-Shifting Materials for Solar Cell Performance Enhancement
Research has demonstrated that co-doping YVO4 with ions like bismuth (Bi3+) and ytterbium (Yb3+) can lead to near-infrared (NIR) down-conversion. researchgate.net This process is critical for enhancing the efficiency of silicon-based solar cells by converting UV light into NIR radiation, which can then be more effectively absorbed by the silicon. researchgate.net
Temperature Sensing Methodologies utilizing Fluorescence Intensity Ratio in Yttrium Orthovanadate (YVO4)
The temperature-dependent luminescence of YVO4-based phosphors has opened up new avenues for non-contact optical temperature sensing. nih.gov The fluorescence intensity ratio (FIR) technique is a particularly robust method that relies on the ratio of the intensities of two different emission bands from the doped YVO4 material. acs.orgresearchgate.net This ratiometric approach provides self-referencing and is less susceptible to fluctuations in excitation intensity and environmental factors. acs.org
YVO4 doped with various rare-earth ions, such as neodymium (Nd3+), europium (Eu3+), erbium (Er3+), and thulium (Tm3+), has been extensively studied for this purpose. nih.govrsc.orgnih.gov For instance, in Nd3+:YVO4 nanoparticles, the luminescence intensity ratio, spectral line position, and line bandwidth have all been shown to be temperature-dependent, offering multiple parameters for thermal sensing. nih.govnih.gov The highest thermal sensitivity for this system was achieved using the line position method, reaching up to 0.75% K−1. nih.gov
Dual-center thermometers, which utilize the emission from both the YVO4 host and a dopant ion or two different dopant ions, can overcome some of the sensitivity limitations of single-dopant systems. acs.org For example, YVO4:Eu3+ thermometers, which monitor the intensity ratio between the YVO4 host emission and the Eu3+ luminescence, have demonstrated high relative thermal sensitivities of up to 1.4% K–1 at room temperature. acs.org Similarly, dual-layered thin films of YVO4 doped with different lanthanides, such as Eu3+ and Dy3+, have achieved even higher sensitivities, with a maximum of 3.6% K-1 at 640 K. nih.govdntb.gov.ua
Table 2: Performance of YVO4-Based Ratiometric Temperature Sensors
| Dopant System | Temperature Range (K) | Maximum Relative Sensitivity (% K⁻¹) | Reference |
|---|---|---|---|
| Nd3+ | 123–873 | 0.75 | nih.gov |
| Eu3+ | 123–423 | 1.4 | acs.org |
| Eu3+/Dy3+ (dual layer) | 300–850 | 3.6 | nih.govdntb.gov.ua |
| Tm3+, Er3+ | 298–573 | 0.28 (at room temp) | rsc.org |
| Nd3+, Er3+ | 298–573 | 0.56 (at 573 K) | rsc.org |
Photocatalysis and Environmental Remediation Utilizing Yttrium Orthovanadate (YVO4)
Yttrium orthovanadate has emerged as a promising photocatalyst for the degradation of organic pollutants in water due to its high stability and efficiency. researchgate.netbohrium.com As a wide bandgap semiconductor, YVO4 can generate electron-hole pairs upon UV irradiation, which then participate in redox reactions to break down organic contaminants. researchgate.netuea.ac.uk
Photocatalytic Degradation of Organic Pollutants in Aqueous Systems by Yttrium Orthovanadate (YVO4)
Research has shown that YVO4 nanoparticles are effective in the photocatalytic degradation of various organic pollutants, including dyes like methylene (B1212753) blue and direct blue dye, as well as colorless organics like phenol. researchgate.netbohrium.com The efficiency of the photocatalytic process is influenced by factors such as the particle size of the YVO4 catalyst. Studies have found that smaller nanoparticles, around 11 nm, exhibit superior photocatalytic properties due to their larger surface area. bohrium.com
The photocatalytic activity of YVO4 has also been successfully applied to the degradation of organic pollutants in real-world samples like sewage water. cityu.edu.hkscispace.com Under UV light, YVO4 has been shown to significantly reduce the Chemical Oxygen Demand (COD) of sewage water, indicating the breakdown of organic contaminants. cityu.edu.hkscispace.com The reusability of the YVO4 photocatalyst has also been demonstrated, with minimal loss of activity after multiple cycles, highlighting its potential for practical applications in water treatment. bohrium.com
Table 3: Photocatalytic Degradation of Organic Pollutants by YVO4
| Pollutant | Catalyst | Key Finding | Reference |
|---|---|---|---|
| Methylene Blue and Phenol | YVO4 nanoparticles | Efficient degradation under UV illumination. | researchgate.net |
| Direct Blue Dye | YVO4 nanoparticles (11-40 nm) | Superior performance with 11 nm particles; first-order kinetics; good reusability. | bohrium.com |
| Sewage Water Organics | YVO4 powder | Significant reduction in COD under UV light. | cityu.edu.hkscispace.com |
Mechanisms of Photo-Induced Charge Carrier Separation and Recombination in Yttrium Orthovanadate (YVO4) Photocatalysts
The efficiency of a photocatalyst is largely determined by the separation and lifetime of the photo-induced electron-hole pairs. In YVO4, upon absorption of a photon with energy greater than its bandgap, an electron is excited from the valence band to the conduction band, leaving a hole behind. researchgate.net These charge carriers can then migrate to the surface of the catalyst and initiate redox reactions with adsorbed water and oxygen molecules to produce highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2-). frontiersin.orgnih.gov These radicals are powerful oxidizing agents that can mineralize organic pollutants into simpler, less harmful substances like carbon dioxide and water. researchgate.net
Influence of Defect Chemistry on Photocatalytic Activity of Yttrium Orthovanadate (YVO4)
The photocatalytic performance of yttrium orthovanadate is intrinsically linked to its defect chemistry, which encompasses the types and concentrations of crystalline imperfections. These defects, such as oxygen vacancies and dopant-induced modifications, can significantly alter the electronic band structure and surface properties of YVO4, thereby influencing its efficiency in degrading organic pollutants under ultraviolet (UV) irradiation.
Research has demonstrated that controlling the crystallinity and defect chemistry of YVO4 nanocrystals is a key strategy for optimizing their photocatalytic activity. For instance, YVO4 nanoparticles synthesized at room temperature via precipitation and subsequently annealed can have their crystallinity and defect features tuned. As-prepared samples typically exhibit a pure tetragonal zircon-type structure with hydrated surfaces.
The introduction of dopants, such as lanthanum (La), into the YVO4 lattice is another approach to manipulate its defect chemistry. Lanthanum doping can lead to a decrease in the energy band gap of YVO4, which is desirable for enhancing photocatalytic activity. newlightphotonics.com The La3+ ions can create localized energy levels within the band gap and act as electron traps, promoting charge separation and improving the degradation of organic dyes like methylene blue under UV light. newlightphotonics.com
The relationship between photoluminescence and photocatalytic activity in doped YVO4 has also been investigated. In europium-doped YVO4 (Eu:YVO4), an increase in the Eu3+ concentration enhances photoluminescence but decreases photocatalytic activity. samaterials.com This suggests a competitive relationship between the two processes for the absorbed UV energy. samaterials.com
| Factor | Influence on Photocatalytic Activity | Research Findings |
| Crystallinity | Higher crystallinity generally leads to better photocatalytic performance by reducing the number of bulk defects that can act as recombination centers for photogenerated electron-hole pairs. | Annealing of YVO4 nanoparticles can improve crystallinity and, consequently, photocatalytic efficiency. |
| Oxygen Vacancies | Can act as electron traps, promoting charge separation and enhancing photocatalytic activity. However, excessive vacancies can be detrimental. | The concentration of oxygen vacancies can be controlled through synthesis methods and post-synthesis treatments. pmoptics.com |
| Doping (e.g., Lanthanum) | Doping can introduce new energy levels, reduce the band gap, and improve charge separation, leading to enhanced photocatalytic performance under UV irradiation. newlightphotonics.com | La-doped YVO4 shows improved degradation of methylene blue compared to undoped YVO4. newlightphotonics.com |
| Doping (e.g., Europium) | Can create a competitive relationship between photoluminescence and photocatalytic activity. | Increasing Eu3+ concentration in YVO4 enhances red photoluminescence but decreases its ability to photocatalytically decompose methyl orange. samaterials.com |
Optical Waveguide Devices and Integrated Optics Applications of Yttrium Orthovanadate (YVO4)
Yttrium orthovanadate is a highly valued material in the field of optical waveguide devices and integrated optics due to its excellent optical properties, particularly its wide transparency range and large birefringence. lasercomponents.comoptishop.in These characteristics make it an ideal choice for a variety of passive and active optical components.
Undoped YVO4 is a positive uniaxial crystal with good mechanical and physical properties, making it a suitable material for fabricating polarizing components. laserstates.comcastech.com Its high refractive index and significant birefringence allow for the efficient separation of light into its constituent polarizations. msesupplies.com Consequently, YVO4 is an excellent synthetic substitute for materials like Calcite and Rutile in applications such as: lasercomponents.comoptishop.in
Fiber Optic Isolators: These devices allow light to pass in only one direction, preventing unwanted feedback in laser diodes and other optical systems.
Circulators: These are multi-port devices that direct light from one port to the next in a sequential manner.
Beam Displacers: These components split an incident light beam into two parallel beams with orthogonal polarizations.
The fabrication of optical waveguides in YVO4 has been achieved through various techniques, including ion implantation and femtosecond laser inscription. researchgate.netresearchgate.netoptica.org Ion implantation, using ions such as protons or carbon, can create a low-index barrier in the crystal, forming a waveguide structure. optica.org Femtosecond laser inscription allows for the direct writing of cladding waveguides with circular cross-sections, which can support multi-mode guidance. researchgate.net Pulsed laser deposition has also been employed to create high-quality Nd:YVO4 thin film waveguides on silicon/silicon dioxide substrates. scientific.net
Yttrium Orthovanadate (YVO4) as a Laser Host Material for Solid-State Lasers
Yttrium orthovanadate, particularly when doped with neodymium (Nd), is a preeminent laser host material for diode-pumped solid-state lasers. samaterials.comwikipedia.orglasercomponents.com Nd:YVO4 has emerged as a preferred alternative to other host materials, such as Neodymium-doped Yttrium Aluminum Garnet (Nd:YAG), for many applications, especially in low to medium power ranges. laserstates.comcastech.com
The advantages of Nd:YVO4 as a laser host material are numerous. It possesses a larger absorption coefficient and a wider absorption bandwidth at the typical pump wavelength of 808 nm. pmoptics.comlasercomponents.com This reduces the stringency on the temperature control of the pump diode laser and allows for higher efficiency. Furthermore, Nd:YVO4 has a larger stimulated emission cross-section at the lasing wavelength of 1064 nm, which leads to a lower lasing threshold and higher slope efficiency. newlightphotonics.compmoptics.comlasercomponents.com
As a uniaxial crystal, Nd:YVO4 exhibits strong birefringence, resulting in a naturally polarized laser output. wikipedia.orgcastech.com This is a significant advantage in applications requiring polarized light, as it eliminates the need for additional polarizing elements within the laser cavity.
Nd:YVO4 lasers are widely used in various applications, including material processing, spectroscopy, medical diagnostics, and laser printing. castech.comattelements.com They can be combined with nonlinear optical crystals to generate green, blue, or even UV laser light through frequency conversion processes. castech.comhgoptronics.com
| Property | Nd:YVO4 | Nd:YAG |
| Lasing Wavelength (nm) | 1064, 1342 | 1064, 1320 |
| Crystal Structure | Tetragonal | Cubic |
| Stimulated Emission Cross-section (10^-19 cm^2) | 25 | 6.5 |
| Absorption Coefficient @ 808 nm (cm^-1) | ~30 (for 1.1% Nd) | ~8 (for 1.1% Nd) |
| Fluorescence Lifetime (µs) | ~90 (for 1.1% Nd) | ~230 (for 1.1% Nd) |
| Thermal Conductivity (W/m·K) | 5.23 ( | |
| Output Polarization | Linearly Polarized | Unpolarized |
Advanced Characterization Techniques for Yttrium Orthovanadate Yvo4 Materials
X-ray Diffraction (XRD) and Rietveld Refinement for Structural Analysis of Yttrium Orthovanadate (YVO4)
X-ray Diffraction (XRD) is a fundamental and powerful technique for investigating the crystal structure of Yttrium Orthovanadate. It provides detailed information about the atomic arrangement, lattice parameters, and phase purity of the material. YVO4 crystallizes in a zircon-type tetragonal structure, belonging to the space group I41/amd. iust.ac.irmaterialsproject.org The diffraction patterns obtained from XRD analysis consist of a series of peaks, with their positions and intensities being characteristic of the YVO4 crystal structure. All diffraction peaks from synthesized YVO4 can typically be indexed to the standard pattern for the tetragonal zircon-type lattice (JCPDS: 17-0341). iust.ac.ir
The Rietveld method is a sophisticated analytical procedure used to refine the crystal structure model by fitting a calculated diffraction profile to the experimental XRD data. wikipedia.org This technique allows for the precise determination of structural parameters, including lattice constants, atomic coordinates, and site occupancy factors. wikipedia.orgresearchgate.net For YVO4, Rietveld refinement confirms the tetragonal structure and provides accurate lattice parameters. researchgate.net The process involves a non-linear least-squares approach to minimize the difference between the observed and calculated diffraction patterns, yielding highly reliable structural data. wikipedia.org
Key Structural Parameters of Yttrium Orthovanadate (YVO4) Determined by XRD and Rietveld Refinement
| Parameter | Typical Value | Reference |
| Crystal System | Tetragonal | iust.ac.irszlaser.com |
| Space Group | I41/amd | iust.ac.irmaterialsproject.org |
| Lattice Constant (a) | 7.119 Å - 7.13 Å | iust.ac.irmaterialsproject.orgwikipedia.orgcrystal-gmbh.com |
| Lattice Constant (c) | 6.289 Å - 6.30 Å | iust.ac.irmaterialsproject.orgwikipedia.orgcrystal-gmbh.com |
| Unit Cell Volume | ~320.53 ų | materialsproject.org |
| Density | ~4.22 g/cm³ | crystal-gmbh.comlasercomponents.com |
Note: The exact values of lattice parameters can vary slightly depending on the synthesis method and any dopants present.
Electron Microscopy Techniques (SEM, TEM, HR-TEM, FE-SEM) for Morphology and Nanostructure of Yttrium Orthovanadate (YVO4)
Electron microscopy techniques are indispensable for visualizing the morphology, size, and nanostructural details of YVO4 materials.
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM) are used to examine the surface morphology and microstructure of YVO4. FE-SEM, with its higher resolution, can reveal fine details of the particle shape and size distribution. researchgate.netresearchgate.net Studies have shown that YVO4 can be synthesized in various morphologies, including spherical nanoparticles, one-dimensional (1D) nanofibres, nanospindles, and elongated polyhedral microcrystals. iust.ac.irresearchgate.netresearchgate.netresearchgate.net FE-SEM images often show that nanoparticles can be homogeneous in shape and size, with smooth surfaces, though they may also form agglomerates. iust.ac.irresearchgate.net
Transmission Electron Microscopy (TEM) provides information on the internal structure, crystallinity, and particle size of YVO4 nanomaterials. TEM images can confirm the shape and size of individual nanoparticles. researchgate.netresearchgate.net Selected Area Electron Diffraction (SAED) patterns, obtained within the TEM, can confirm the single-crystalline nature of the nanoparticles. researchgate.net
High-Resolution Transmission Electron Microscopy (HR-TEM) allows for the direct visualization of the crystal lattice fringes. This powerful technique provides definitive evidence of the crystallinity of the material. For YVO4 nanoparticles, HR-TEM has been used to measure the lattice spacing between adjacent lattice planes, which can be indexed to specific crystallographic planes of the zircon-type structure, such as the (200) planes. researchgate.net
Morphological Characteristics of YVO4 Observed by Electron Microscopy
| Technique | Observation | Research Findings |
| FE-SEM | Surface Morphology | Reveals spherical nanoparticles, nanofibres, and nanospindles with smooth surfaces and well-defined shapes. researchgate.netresearchgate.net |
| SEM | Microstructure | Shows agglomerated particles and various microcrystal shapes depending on synthesis. iust.ac.ir |
| TEM | Particle Shape & Size | Confirms the morphology observed in SEM/FE-SEM and provides accurate size measurements of individual nanoparticles. researchgate.netresearchgate.net |
| HR-TEM | Crystallinity & Lattice | Visualizes lattice fringes, confirming the single-crystalline nature and allowing measurement of interplanar spacing (e.g., 0.363 nm for the (200) plane). researchgate.net |
Atomic Force Microscopy (AFM) for Surface Topography of Yttrium Orthovanadate (YVO4) Films
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the surface topography of materials at the nanoscale. chalcogen.royoutube.com For YVO4 films, AFM provides three-dimensional images of the surface, allowing for quantitative analysis of surface roughness, grain size, and other textural features. chalcogen.ro This technique is particularly valuable for quality control of thin films used in optical devices, where surface smoothness is critical. AFM operates by scanning a sharp tip over the sample surface, and it can be used in different modes, such as contact or tapping mode, to map the surface features with high precision. spectraresearch.comnih.gov The data obtained from AFM can be used to calculate various roughness parameters, such as the root mean square (RMS) roughness and the average roughness, which are crucial for understanding the optical performance of YVO4 films. chalcogen.ro
Dynamic Light Scattering (DLS) for Particle Size Distribution of Yttrium Orthovanadate (YVO4) Colloids
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of nanoparticles suspended in a liquid, such as YVO4 colloids. nih.govyoutube.com The technique is based on the principle of Brownian motion, where smaller particles move more rapidly in a fluid than larger particles. microtrac.com A laser beam illuminates the colloidal suspension, and the scattered light intensity fluctuations are measured over time. youtube.com By analyzing the autocorrelation of these intensity fluctuations, the diffusion coefficient of the particles can be calculated. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic diameter of the particles. youtube.com DLS is particularly well-suited for measuring particles in the nanometer range and can provide information about the average particle size and the polydispersity index (PDI), which indicates the breadth of the size distribution. youtube.com
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States in Yttrium Orthovanadate (YVO4)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.netmdpi.com For Yttrium Orthovanadate, XPS is crucial for verifying the presence of yttrium, vanadium, and oxygen and, most importantly, for confirming their respective oxidation states. The analysis of the binding energies of the core-level electrons (e.g., Y 3d, V 2p, and O 1s) provides this information. In YVO4, yttrium is expected to be in the +3 oxidation state (Y³⁺), and vanadium is in the +5 oxidation state (V⁵⁺). materialsproject.orgresearchgate.net XPS spectra can confirm these states by comparing the measured binding energies to known values for reference compounds. researchgate.netthermofisher.com Any deviation from these expected oxidation states could indicate the presence of defects or impurities that might affect the material's properties.
Typical Binding Energies for Elements in YVO4
| Element | Core Level | Expected Oxidation State | Approximate Binding Energy (eV) | Reference |
| Yttrium (Y) | Y 3d₅/₂ | Y³⁺ | ~156.4 | thermofisher.com |
| Vanadium (V) | V 2p₃/₂ | V⁵⁺ | Similar to V₂O₅ | researchgate.net |
| Oxygen (O) | O 1s | O²⁻ | - | researchgate.net |
Spectroscopic Ellipsometry for Optical Constants of Yttrium Orthovanadate (YVO4) Films
Spectroscopic Ellipsometry (SE) is a non-destructive optical technique used to determine the optical constants (refractive index n and extinction coefficient k) and thickness of thin films. arxiv.orgmdpi.com The method is based on measuring the change in polarization of light upon reflection from the sample surface. tu-chemnitz.de For YVO4 films, SE provides crucial data for designing and optimizing optical components. By measuring the ellipsometric parameters (Ψ and Δ) over a wide spectral range and fitting the data to an appropriate optical model, the wavelength-dependent refractive index and extinction coefficient can be extracted. mdpi.comresearchgate.net This information is vital for applications where the interaction of light with the material is central. The analysis can also reveal information about film uniformity, surface roughness, and the presence of any interface layers. mdpi.com
Prism-Coupling Technique for Refractive Index Measurement of Yttrium Orthovanadate (YVO4) Films
The prism-coupling technique is a highly precise method for measuring the refractive index and thickness of dielectric thin films, such as YVO4. epj-conferences.orgnih.gov The technique involves pressing a high-refractive-index prism onto the film. epj-conferences.org A laser beam is directed through the prism, and by varying the angle of incidence, specific angles can be found at which light couples into the film and propagates as a waveguide mode. researchgate.netresearchgate.net These coupling angles, which appear as dark lines (m-lines) in the reflected beam, are measured. researchgate.net By solving the mode equations for the planar waveguide, the refractive index and thickness of the film can be calculated with high accuracy from these measured angles. epj-conferences.orgnih.govmetricon.com This method is particularly useful for characterizing the anisotropic optical properties of YVO4, providing separate measurements for the ordinary (n₀) and extraordinary (nₑ) refractive indices.
Dielectric Resonator Technique for Microwave Characterization of Yttrium Orthovanadate (YVO4) Crystals
The dielectric resonator technique is a highly precise method for determining the microwave dielectric properties of materials. This method is particularly well-suited for characterizing low-loss dielectric crystals like Yttrium Orthovanadate (YVO4). The Hakki-Coleman dielectric resonator method is a common implementation of this technique, where a cylindrical sample of the material is placed between two parallel conducting plates to form a resonant cavity. By measuring the resonant frequency and the quality factor (Q-factor) of the resonator, the complex permittivity of the material can be accurately determined.
Research on the microwave properties of YVO4 crystals at cryogenic temperatures has been conducted using the Hakki-Coleman technique. udel.edu In one such study, a cylindrical YVO4 crystal was measured at a frequency of approximately 25 GHz in a temperature range from 13 K to 80 K. udel.edu The resonator consisted of a copper cavity with high-temperature superconducting (HTS) endplates to enhance measurement sensitivity. udel.edu
The findings revealed that the real part of the relative permittivity (εr) of YVO4 is comparable to that of sapphire, a widely used dielectric material in microwave applications. udel.edu The real part of the relative permittivity exhibited a slight increase with temperature, rising from 9.318 at 13 K to 9.326 at 81 K. udel.edu The loss tangent (tanδ) of the YVO4 crystal was found to be on the order of 10⁻⁶ at cryogenic temperatures, indicating very low dielectric loss. udel.edu Specifically, at 13 K and a frequency of 10 GHz, the loss tangent was calculated to be 9.2x10⁻⁷. udel.edu These low-loss characteristics, combined with the relative ease of synthesis and machining, position Yttrium Orthovanadate as a potential substitute for more expensive materials like sapphire in certain microwave device applications. udel.edunih.gov
Table 1: Microwave Dielectric Properties of Yttrium Orthovanadate (YVO4) at 24.4 GHz
| Temperature (K) | Real Part of Relative Permittivity (εr) | Loss Tangent (tanδ) |
|---|---|---|
| 13 | 9.318 | ~1.0 x 10⁻⁶ |
| 20 | 9.319 | ~1.2 x 10⁻⁶ |
| 30 | 9.320 | ~1.5 x 10⁻⁶ |
| 40 | 9.321 | ~2.0 x 10⁻⁶ |
| 50 | 9.322 | ~2.5 x 10⁻⁶ |
| 60 | 9.323 | ~3.0 x 10⁻⁶ |
| 70 | 9.324 | ~3.5 x 10⁻⁶ |
| 81 | 9.326 | ~4.0 x 10⁻⁶ |
Data sourced from research conducted at a frequency of 24.4 GHz. udel.edu
Nuclear Magnetic Resonance (NMR) Studies on Yttrium Orthovanadate (YVO4) Precursors
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local chemical environment of atomic nuclei. While direct NMR studies specifically focused on the precursors of Yttrium Orthovanadate (YVO4) are not extensively reported in the literature, the principles of NMR and studies on related systems offer valuable insights into how this technique can be applied to understand the formation of YVO4.
The synthesis of YVO4 often involves the reaction of yttrium and vanadium precursors in solution. The chemical species present in these precursor solutions can be complex and can significantly influence the properties of the final YVO4 material. NMR spectroscopy, particularly of nuclei like ⁵¹V and ¹H, can be instrumental in characterizing these precursor solutions.
For instance, ⁵¹V NMR is highly sensitive to the coordination environment and oxidation state of vanadium. udel.edunih.gov In aqueous solutions, vanadate (B1173111) exists in various monomeric and polymeric forms depending on the pH and concentration. researchgate.net ⁵¹V NMR can distinguish between these different vanadate species, which could be crucial in controlling the reaction pathway to form YVO4. A study on the binding of vanadate to proteins demonstrated the ability of ⁵¹V NMR to identify different vanadate complexes in solution, with distinct chemical shifts for each species. udel.edu
Furthermore, in synthesis methods that utilize organic ligands or precursors, such as the sol-gel or co-precipitation methods, ¹H and ¹³C NMR can be used to study the interaction of these organic molecules with the yttrium and vanadium ions. For example, in the synthesis of europium-doped yttrium vanadate nanocrystals using citrate (B86180) complexes, it was noted that NMR and IR studies showed that the interaction between citrate ligands and lanthanide ions limits particle growth and ensures the stability of the colloidal solution. researchgate.net
Table 2: Representative ⁵¹V NMR Chemical Shifts of Vanadate Species in Aqueous Solution
| Vanadate Species | Chemical Shift (ppm) |
|---|---|
| Monovanadate (V₁) | -530 to -560 |
| Divanadate (V₂) | -570 to -580 |
| Tetravanadate (V₄) | -575 to -585 |
| Pentavanadate (V₅) | -580 to -590 |
| Decavanadate (V₁₀) | -422, -496, -514 |
Chemical shifts are relative to VOCl₃ and can vary with pH and concentration. researchgate.net
The application of NMR techniques to study YVO4 precursors holds significant potential for optimizing synthesis conditions. By providing a detailed understanding of the speciation and interactions in the precursor solution, NMR can enable better control over the purity, morphology, and properties of the resulting Yttrium Orthovanadate materials.
Q & A
Q. What are the recommended synthesis methods for trioxido(oxo)vanadium complexes and yttrium oxide (Y₂O₃) with high purity?
Synthesis of trioxido(oxo)vanadium complexes often involves ligand coordination under controlled redox conditions. For example, vanadium(III) complexes with bis-phenolate ligands ([ONO]MCl₂L) can be prepared via reaction of vanadium precursors with ligand solutions in inert atmospheres to prevent oxidation . High-purity Y₂O₃ (≥99.999%) is typically synthesized through sol-gel processes or thermal decomposition of yttrium nitrate, followed by calcination at 800–1000°C to achieve phase purity . For oxygen-sensitive vanadium compounds, glovebox techniques and Schlenk lines are critical to avoid hydrolysis or oxidation.
Q. Which characterization techniques are essential for verifying the structural and electronic properties of these compounds?
- X-ray Diffraction (XRD): Determines crystallinity and phase purity. For Y₂O₃, cubic phase confirmation requires matching with ICDD PDF 01-071-0049 .
- X-ray Photoelectron Spectroscopy (XPS): Identifies oxidation states (e.g., V⁴⁺ in oxo-vanadium complexes vs. V³⁺ in V₂O₃) .
- Electrochemical Methods: Cyclic voltammetry reveals redox potentials of vanadium complexes, particularly proton-coupled electron transfer (PCET) behavior influenced by oxo ligands .
- Thermogravimetric Analysis (TGA): Assesses thermal stability of coordination polymers and Y₂O₃ hydration levels .
Q. How do pH and temperature affect the stability of trioxido(oxo)vanadium in aqueous solutions?
Vanadium oxo-complexes undergo pH-dependent speciation. In acidic conditions (pH < 2), VO²⁺ dominates, while neutral to alkaline conditions favor oligomeric species like V₄O₁₂⁴⁻. Stability studies should include UV-Vis spectroscopy to monitor absorbance shifts (e.g., 750 nm for VO²⁺) and potentiometric titrations to map speciation diagrams . For Y₂O₃, hydrothermal synthesis at 150–200°C yields nanoparticles with controlled morphology, but prolonged heating above 300°C induces particle aggregation .
Advanced Research Questions
Q. How do ligand environments modulate the redox activity of trioxido(oxo)vanadium in catalytic applications?
Ligands with strong σ-donor and π-acceptor properties (e.g., oxo, phenolate) stabilize higher oxidation states (V⁴⁺/V⁵⁺) and lower redox potentials. For instance, replacing chloride with oxo ligands in [ONO]VCl₂L shifts reduction potentials by 200–300 mV . Methodologically, ligand screening should combine DFT calculations (to predict ligand effects) with cyclic voltammetry in non-aqueous solvents (e.g., acetonitrile) to isolate electronic factors from proton interference.
Q. What strategies resolve contradictions in reported catalytic efficiencies of vanadium-yttrium oxide composites?
Discrepancies often arise from differences in surface defects, oxygen vacancies, or interfacial charge transfer. To address this:
Q. How can proton-coupled electron transfer (PCET) mechanisms in vanadium oxo-complexes be experimentally probed?
- pH-Dependent Electrochemistry: Measure redox potential shifts (ΔE/ΔpH) to identify H⁺/e⁻ coupling. A slope of −59 mV/pH indicates a 1:1 H⁺/e⁻ ratio .
- Isotopic Labeling: Use D₂O to observe kinetic isotope effects (KIEs) in catalytic cycles via NMR or mass spectrometry.
- Spectroelectrochemistry: Monitor in-situ UV-Vis or EPR changes during electrolysis to track intermediate species .
Q. What advanced methods are used to study oxygen ion mobility in Y₂O³-doped vanadium oxide systems?
- Impedance Spectroscopy: Quantifies ionic conductivity in Y₂O₃-V₂O₅ composites at 500–800°C, correlating activation energy with dopant concentration .
- Neutron Diffraction: Resolves oxygen vacancy ordering in Y-doped VO₂, critical for understanding metal-insulator transitions .
Methodological Best Practices
- Handling Air-Sensitive Compounds: Use gloveboxes (<1 ppm O₂/H₂O) for synthesizing vanadium(III) precursors to prevent oxidation to V⁴⁺/V⁵⁺ .
- Purity Standards: For Y₂O₃, ICP-MS validation of trace metals (e.g., Fe, Cu < 1 ppm) ensures reproducibility in optoelectronic studies .
- Data Validation: Cross-reference electrochemical data with multiple techniques (e.g., EPR for paramagnetic vanadium intermediates) to confirm redox mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
